molecular formula C15H10N2O B607095 DHPCC-9 CAS No. 1192248-37-5

DHPCC-9

Número de catálogo: B607095
Número CAS: 1192248-37-5
Peso molecular: 234.26
Clave InChI: VWNCOFUKBTYAON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DHPCC-9 is a Pim kinase inhibitor.

Propiedades

Número CAS

1192248-37-5

Fórmula molecular

C15H10N2O

Peso molecular

234.26

Nombre IUPAC

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H

Clave InChI

VWNCOFUKBTYAON-UHFFFAOYSA-N

SMILES

O=CC1=CNC2=C1C=CC3=C2NC4=C3C=CC=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DHPCC-9;  DHPCC 9;  DHPCC9; 

Origen del producto

United States

Foundational & Exploratory

DHPCC-9: Mechanism of Action and Technical Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, ATP-competitive small-molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] Unlike many kinase inhibitors that solely target proliferation, this compound is distinguished by its profound ability to suppress cancer cell migration and invasion via the NFATc pathway, while simultaneously impairing cell survival through the Bad-apoptotic axis. This guide details the physicochemical interaction, downstream signaling modulation, and validated experimental protocols for utilizing this compound in oncological research.

Chemical Profile & Binding Mechanism

Structural Identity
  • IUPAC Name: 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde[2]

  • Class: Pyrrolo[2,3-a]carbazole derivative[2][4]

  • Target Specificity: Pan-Pim inhibitor (Pim-1, Pim-2, Pim-3)[1]

  • Binding Mode: ATP-Competitive[1]

Molecular Interaction

This compound functions by occupying the ATP-binding pocket of the Pim kinase active site. Crystallographic modeling suggests that the carbazole scaffold mimics the adenine ring of ATP.

  • Key Interaction: The compound forms critical hydrogen bonds with the conserved Lys67 residue within the ATP-binding pocket of Pim-1 (and homologous residues in Pim-2/3).

  • Consequence: This steric occlusion prevents the transfer of the

    
    -phosphate from ATP to the serine/threonine residues of downstream substrates, effectively silencing the kinase's catalytic activity.
    

Signaling Pathway Modulation

This compound exerts its biological effects through two distinct but interconnected signaling axes: the Survival Axis and the Metastatic Axis .

The Survival Axis (Pim/Bad)

Under normal oncogenic conditions, Pim kinases phosphorylate the pro-apoptotic protein Bad at Serine 112 (Ser112). This phosphorylation induces Bad to bind with 14-3-3 proteins, sequestering it in the cytoplasm and preventing it from neutralizing anti-apoptotic proteins (Bcl-2/Bcl-xL).

  • This compound Action: Inhibits Pim-mediated phosphorylation of Bad.[2][5]

  • Result: Unphosphorylated Bad translocates to the mitochondrion, neutralizes Bcl-2/Bcl-xL, and triggers cytochrome c release, leading to apoptosis.

The Metastatic Axis (Pim/NFATc)

Pim kinases drive cell motility by regulating NFATc (Nuclear Factor of Activated T-cells).

  • This compound Action: Abrogates NFATc-dependent migration.

  • Result: Significant reduction in the invasive capacity of solid tumor cells (e.g., prostate PC-3, squamocellular carcinoma), independent of immediate cytotoxicity.

Pathway Visualization

G cluster_survival Survival Axis cluster_metastasis Metastatic Axis DHPCC9 This compound Pim Pim Kinase (Active Site) DHPCC9->Pim  Competes (Lys67) pBad p-Bad (Ser112) DHPCC9->pBad  Blocks Formation Migration Cell Migration & Invasion DHPCC9->Migration  Inhibits ATP ATP ATP->Pim  Required for Activity Bad Bad Protein Pim->Bad  Phosphorylation NFATc NFATc Factors Pim->NFATc  Activation Bad->pBad  Pim Active Bcl2 Bcl-2/Bcl-xL pBad->Bcl2  Sequestration (14-3-3) Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis  Inhibition NFATc->Migration  Promotes

Figure 1: this compound Mechanism of Action. Red lines indicate inhibition; Green lines indicate activation.

Experimental Validation Protocols

The following protocols are designed to validate this compound activity in vitro. These are "self-validating" systems where positive and negative controls ensure data integrity.

Protocol A: Wound Healing (Migration) Assay

Purpose: To quantify this compound's anti-metastatic efficacy. Cell Line: PC-3 (Prostate Cancer) or UT-SCC-12A.[3][5]

  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well) to achieve 90-100% confluence overnight.
    
  • Wounding: Create a scratch wound using a sterile 200 µL pipette tip.[5] Draw a straight line through the monolayer.

  • Wash: Gently wash twice with PBS to remove floating debris.

  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: this compound (10 µM).[5]

    • Note: Use serum-reduced media (1% FBS) to minimize proliferation confounding the migration results.

  • Imaging: Capture images at

    
    , 
    
    
    
    , and
    
    
    using phase-contrast microscopy.
  • Quantification: Measure the wound width using ImageJ. Calculate % wound closure:

    
    
    
  • Validation Check: The DMSO control must show >50% closure at 24h for the assay to be valid.

Protocol B: Western Blot for Target Engagement

Purpose: To confirm this compound inhibits Pim kinase activity intracellularly (Biomarker: p-Bad).

  • Transfection (Optional but Recommended): Transfect cells (e.g., FDCP-1 or HeLa) with a GST-Bad expression vector if endogenous levels are low.

  • Starvation: Deprive cells of cytokines/serum for 4 hours to sensitize the pathway.

  • Treatment: Treat with this compound (0, 1, 5, 10 µM) for 2 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF). Crucial: Phosphatase inhibitors are mandatory to preserve the phosphorylation state.

  • Blotting:

    • Primary Antibody 1: Anti-phospho-Bad (Ser112).

    • Primary Antibody 2: Anti-Bad (Total) or anti-GST (if transfected).

    • Loading Control: Anti-GAPDH.

  • Interpretation: A dose-dependent decrease in the p-Bad/Total-Bad ratio confirms this compound target engagement.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Validation Assays Start Cell Culture (PC-3 / FDCP-1) Treat Treatment This compound (10 µM) Start->Treat Assay1 Migration Assay (Scratch Wound) Treat->Assay1 Assay2 Western Blot (p-Bad S112) Treat->Assay2 Output1 Reduced Wound Closure Assay1->Output1  Phenotype Output2 Decreased p-Bad Signal Assay2->Output2  Mechanism

Figure 2: Parallel experimental workflow for phenotypic and mechanistic validation.

Data Summary & Comparative Potency

The following table summarizes the inhibitory profile of this compound.[1][5] Note that while biochemical IC50s for some Pim inhibitors are in the nanomolar range, this compound is often utilized at micromolar concentrations in cellular assays to observe phenotypic changes without immediate acute toxicity.

ParameterValue / ObservationContext
Target Family Pim-1, Pim-2, Pim-3Pan-inhibition
Cellular IC50 4 - 6 µMSurvival of cytokine-deprived myeloid cells [1]
Selectivity Pim-1/3 > Pim-2Shows slightly higher efficacy against 1 & 3 [2]
Key Phenotype Migration InhibitionEffective at 10 µM in PC-3 cells [1]
Cytotoxicity Low at <10 µMDoes not induce massive necrosis at migration-inhibitory doses

References

  • Santio, N. M., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[2] Molecular Cancer.

  • ProbeChem.this compound Product Profile and Biological Activity.

  • ResearchGate.

Sources

DHPCC-9 chemical structure 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde (DHPCC-9) has emerged as a significant small molecule inhibitor of Pim kinases, a family of constitutively active serine/threonine kinases implicated in the progression of various malignancies. This technical guide provides a comprehensive overview of this compound, including its chemical structure, a plausible synthetic route, its mechanism of action, and its demonstrated biological activities. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising compound.

Introduction: The Significance of Pim Kinase Inhibition

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and migration. Their overexpression is a common feature in a range of hematological and solid tumors, making them attractive targets for cancer therapy. This compound is a selective inhibitor of this kinase family, demonstrating efficacy in preclinical models by impeding cancer cell motility and inducing apoptosis.[1][2] This guide will delve into the technical details of this compound, providing a scientific foundation for its further investigation.

Chemical Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolo[2,3-a]carbazole core with a carbaldehyde substituent at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde-
CAS Number 1192248-37-5[3]
Molecular Formula C₁₅H₁₀N₂O[3]
Molecular Weight 234.25 g/mol [3]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in aqueous buffers.[4] (based on similar indole-3-carboxaldehyde structures)
Melting Point Not explicitly reported.-

Chemical Structure:

G A Carbazole B N-Protected Carbazole A->B Protection (e.g., Boc, SEM) C 2-Nitro-N-Protected Carbazole B->C Nitration (e.g., HNO3/H2SO4) D 2-Amino-N-Protected Carbazole C->D Reduction (e.g., Fe/HCl, H2/Pd-C) E Pyrrolo[2,3-a]carbazole Precursor D->E Condensation with glyoxal derivative F 1,10-dihydropyrrolo[2,3-a]carbazole E->F Cyclization/Aromatization G This compound F->G Formylation (e.g., Vilsmeier-Haack)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on known transformations for similar heterocyclic systems. Optimization of each step would be necessary.

Step 1: N-Protection of Carbazole

  • Dissolve carbazole in a suitable solvent (e.g., THF, DMF).

  • Add a base (e.g., NaH, K₂CO₃).

  • Introduce a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the N-protected carbazole by column chromatography.

Step 2: Nitration

  • Dissolve the N-protected carbazole in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Stir at low temperature and then allow to warm to room temperature.

  • Pour the reaction mixture onto ice and extract the product.

  • Purify the 2-nitro-N-protected carbazole by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-nitro-N-protected carbazole in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ over Pd/C).

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the 2-amino-N-protected carbazole.

Step 4: Pyrrole Ring Formation

  • Condense the 2-amino-N-protected carbazole with a suitable three-carbon synthon, such as a protected glyoxal derivative. This step often involves acid catalysis.

Step 5: Cyclization and Aromatization

  • The intermediate from the previous step is then cyclized, often under thermal or acid-catalyzed conditions, to form the pyrrolo[2,3-a]carbazole core. Subsequent aromatization, potentially through oxidation, yields the fully aromatic tetracyclic system.

Step 6: Formylation (Vilsmeier-Haack Reaction)

  • Dissolve the 1,10-dihydropyrrolo[2,3-a]carbazole in a suitable solvent (e.g., DMF).

  • Cool the solution and add the Vilsmeier reagent (prepared from POCl₃ and DMF).

  • Stir the reaction at room temperature or with gentle heating.

  • Quench the reaction with an aqueous base (e.g., sodium acetate solution).

  • Extract the product, this compound, and purify by column chromatography or recrystallization.

Spectroscopic Characterization (Anticipated Data)

Although specific experimental spectra for this compound are not publicly available, the following are expected characteristic signals based on its structure.

Table 2: Anticipated Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons in the carbazole and pyrrole rings in the range of δ 7.0-8.5 ppm. - NH protons of the pyrrole and carbazole rings, likely appearing as broad singlets at lower field (δ > 10 ppm).
¹³C NMR - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm. - Aromatic carbons in the range of δ 110-150 ppm.
IR (Infrared) Spectroscopy - N-H stretching vibrations around 3300-3400 cm⁻¹. - C=O stretching of the aldehyde group around 1670-1700 cm⁻¹. - C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ at m/z 234.08, corresponding to the molecular weight of C₁₅H₁₀N₂O.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of all three Pim family kinases (Pim-1, Pim-2, and Pim-3). [1]

Mechanism of Action

Crystallization studies suggest that this compound acts as an ATP-competitive inhibitor. [5]It binds to the ATP-binding pocket of the Pim kinase, preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity is the basis for its observed biological effects.

cluster_0 Pim Kinase Active Site cluster_1 Inhibition by this compound ATP ATP Pim Kinase Pim Kinase ATP->Pim Kinase Substrate Substrate Pim Kinase->Substrate This compound This compound Pim Kinase_inhibited Pim Kinase This compound->Pim Kinase_inhibited Pim Kinase_inhibited->Substrate Inhibition Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation

Sources

Decoding the DHPCC-9 and Pim-1 Kinase Interaction: A Technical Guide to the Critical Role of Lys67

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Molecular Pharmacology of a Promising Cancer Drug Target

This technical guide offers an in-depth analysis of the binding interaction between the selective Pim-1 kinase inhibitor, DHPCC-9, and its target, the Pim-1 kinase, with a specific focus on the pivotal role of the Lys67 residue. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Executive Summary

The serine/threonine kinase Pim-1 is a well-established proto-oncogene implicated in a variety of human cancers, including hematopoietic malignancies and solid tumors like prostate cancer.[1][2][3] Its role in promoting cell survival, proliferation, and migration makes it a compelling target for therapeutic intervention.[1][4][5] this compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) has emerged as a potent and selective inhibitor of the Pim kinase family.[5][6] Understanding the precise molecular interactions that govern this inhibition is paramount for the rational design of next-generation anti-cancer agents. This guide elucidates the critical function of the Lys67 residue within the ATP-binding pocket of Pim-1 in mediating the binding of this compound, and provides detailed methodologies to probe and validate this interaction.

The Pim-1 Kinase: A Unique Therapeutic Target

Pim-1 kinase is a constitutively active enzyme, meaning its catalytic activity is not dependent on regulatory phosphorylation, a feature that distinguishes it from many other kinases.[7] Structurally, Pim-1 adopts a typical bi-lobed kinase fold, with an N-terminal domain composed primarily of β-sheets and a C-terminal domain that is largely α-helical.[2][8] The ATP-binding site is situated in a cleft between these two lobes.[2][8]

A key distinguishing feature of the Pim-1 ATP binding pocket is the presence of a proline residue (Pro123) in the hinge region.[9] This is significant because most protein kinases utilize two hydrogen bonds from the hinge region backbone to interact with ATP. The presence of Pro123 in Pim-1 prevents the formation of one of these canonical hydrogen bonds, creating a unique structural landscape that can be exploited for the design of selective inhibitors.[8][9]

The Crucial Role of Lysine 67 (Lys67)

Within the ATP-binding site of Pim-1, the lysine residue at position 67 (Lys67) plays an indispensable role in the kinase's catalytic function and its interaction with inhibitors.

Function in Catalysis

Lys67 is a highly conserved residue among protein kinases and is critical for orienting the α- and β-phosphates of ATP for efficient phosphoryl transfer. Mutation of this residue, for instance to methionine (K67M), results in a kinase-dead protein, completely abolishing its catalytic activity.[4][6][10][11] This underscores the fundamental importance of Lys67 in the enzymatic function of Pim-1.

A Key Anchor for Inhibitor Binding

Structural and biochemical studies have consistently demonstrated that Lys67 serves as a primary anchor point for a multitude of ATP-competitive inhibitors, including this compound.[1][6][8][12] this compound competes with ATP for binding to this conserved lysine residue.[6][12] This interaction often involves the formation of a hydrogen bond between the amino group of the Lys67 side chain and a hydrogen bond acceptor on the inhibitor molecule. For instance, the carboxylate group of the inhibitor CX-4945 has been shown to interact directly with the amino group of Lys67 in Pim-1.[8] This interaction is a common strategy employed in the design of potent Pim-1 inhibitors.[8]

The following diagram illustrates the central role of Lys67 in the Pim-1 active site, interacting with both the natural substrate ATP and competitive inhibitors like this compound.

Pim1_Active_Site cluster_Pim1 Pim-1 Active Site cluster_Ligands Ligands Lys67 Lys67 Hinge Hinge Region (Pro123) ActivationLoop Activation Loop OtherResidues Other Active Site Residues ATP ATP ATP->Lys67 Binds to DHPCC9 This compound DHPCC9->Lys67 Competitively Binds to

Caption: Interaction diagram of the Pim-1 active site.

Experimental Validation of the this compound-Lys67 Interaction

A robust understanding of this critical interaction requires rigorous experimental validation. The following section outlines key methodologies for characterizing the binding of this compound to Pim-1 and confirming the role of Lys67.

Quantitative Binding Analysis

To quantify the binding affinity of this compound for Pim-1, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques.

TechniquePrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule.Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd)

Protocol 4.1.1: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Express and purify recombinant wild-type Pim-1 kinase. Ensure the protein is properly folded and active. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Preparation: Dissolve this compound in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in the buffer should be minimal (<1%) and matched in the protein solution.

  • ITC Experiment:

    • Load the purified Pim-1 protein into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the Pim-1 solution while monitoring the heat changes.

    • A control experiment injecting this compound into buffer alone should be performed to account for the heat of dilution.

  • Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

Probing the Role of Lys67 via Site-Directed Mutagenesis

To definitively establish the importance of Lys67, a kinase-dead mutant, such as Lys67-to-Alanine (K67A) or Lys67-to-Methionine (K67M), should be generated. The binding of this compound to this mutant can then be compared to the wild-type enzyme.

Protocol 4.2.1: Site-Directed Mutagenesis of Pim-1

  • Plasmid Template: Use a plasmid containing the coding sequence for wild-type Pim-1.

  • Primer Design: Design primers containing the desired mutation (e.g., changing the codon for Lysine to Alanine).

  • PCR Amplification: Perform PCR using the mutagenic primers and the wild-type plasmid as a template.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

The following workflow illustrates the process of generating and validating the K67A mutant.

Site_Directed_Mutagenesis start Start: Wild-Type Pim-1 Plasmid primer_design Design K67A Mutagenic Primers start->primer_design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform sequencing DNA Sequencing to Confirm Mutation transform->sequencing protein_expression Express and Purify K67A Pim-1 Protein sequencing->protein_expression end End: Purified K67A Pim-1 protein_expression->end

Caption: Workflow for site-directed mutagenesis.

Once the K67A mutant protein is purified, its interaction with this compound can be assessed using ITC or SPR as described above. A significant reduction or complete loss of binding to the K67A mutant would provide strong evidence for the critical role of this residue in this compound recognition.

In Vitro Kinase Assay

An in vitro kinase assay can be used to assess the inhibitory activity of this compound on both wild-type Pim-1 and the kinase-dead mutant.

Protocol 4.3.1: In Vitro Pim-1 Kinase Assay

  • Reaction Components:

    • Recombinant Pim-1 (wild-type or K67A mutant).

    • A known Pim-1 substrate (e.g., a peptide substrate like Pimtide, or a protein substrate like Bad).

    • ATP (radiolabeled [γ-³²P]ATP or using a phosphospecific antibody for detection).

    • This compound at various concentrations.

    • Kinase reaction buffer.

  • Assay Procedure:

    • Incubate the kinase, substrate, and this compound for a defined period.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for Pim-1 activity (e.g., 30°C).

    • Stop the reaction.

  • Detection:

    • If using radiolabeled ATP, separate the phosphorylated substrate by SDS-PAGE and visualize by autoradiography.

    • If using a phosphospecific antibody, detect the phosphorylated substrate by Western blotting or ELISA.

  • Data Analysis: Determine the IC₅₀ value of this compound for wild-type Pim-1. The K67A mutant should show no kinase activity, confirming its inactive state.

The following diagram outlines the in vitro kinase assay workflow.

Kinase_Assay start Start components Combine: Pim-1 (WT or K67A), Substrate, this compound start->components initiate Initiate Reaction with ATP components->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (Autoradiography or Western Blot) stop->detect analyze Analyze Data (IC50) detect->analyze end End analyze->end

Caption: In vitro kinase assay workflow.

Conclusion and Future Directions

The interaction between this compound and the Lys67 residue of Pim-1 is a cornerstone of its inhibitory mechanism. The experimental approaches detailed in this guide provide a comprehensive framework for validating and characterizing this critical molecular event. A thorough understanding of this interaction not only solidifies the rationale for targeting Pim-1 with this compound but also provides invaluable insights for the structure-guided design of more potent and selective Pim kinase inhibitors. Future efforts should focus on co-crystallization of the this compound/Pim-1 complex to visualize the precise binding mode and further refine inhibitor design.

References

  • Rembacz, K. P., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific Reports, 7(1), 13340. [Link]

  • Kim, H., et al. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One, 8(7), e70358. [Link]

  • Bullock, A. N., et al. (2005). Crystal Structures of Proto-oncogene Kinase Pim1: A Target of Aberrant Somatic Hypermutations in Diffuse Large Cell Lymphoma. Journal of Molecular Biology, 353(5), 1097-1108. [Link]

  • Qian, K. C., et al. (2005). Structural basis of constitutive activity and a unique nucleotide binding mode of human Pim-1 kinase. Journal of Biological Chemistry, 280(7), 6130-6137. [Link]

  • Santio, N. M., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. Molecular Cancer, 9, 279. [Link]

  • An, L., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 15(5), 6543-6550. [Link]

  • Hogan, S., et al. (2011). Elevated Levels of Oncogenic Protein Kinase Pim-1 Induce the p53 Pathway in Cultured Cells and Correlate with Increased Mdm2 in Mantle Cell Lymphoma. Journal of Biological Chemistry, 286(24), 21376-21386. [Link]

  • Brault, L., et al. (2010). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Oncogene, 29(15), 2250-2262. [Link]

  • Okano, K., et al. (2023). PIM1 and PIM3 Kinases Suppress HIV-1 Protein Expression and Particle Production Through Distinct Roles. Viruses, 15(2), 481. [Link]

  • UniProt Consortium. (2018). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). UniProtKB. [Link]

  • Bullock, A. N., et al. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry, 280(50), 41675-41682. [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Zuccotti, A. (2022). Role of PIM1 kinase in the regulation of translation elongation. ART. [Link]

  • Fultang, L., et al. (2021). PIM Kinase Inhibition Attenuates the Malignant Progression of Metastatic Hepatoblastoma. Cancers, 13(1), 11. [Link]

  • Kiranmayee, P. (2024). The Binding Capacity of the Lead Phytochemical Molecule to Cancer Cell Target Proteins and its Potential Anticancer Properties with Respect to Standard Drugs. Biomedical and Pharmacology Journal, 17(2). [Link]

  • Chen, L. S., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 686771. [Link]

  • Narlik-Grassow, M., et al. (2014). PIM kinase inhibitors and cancer treatment. MOJ Tumor Res, 1(1), 6. [Link]

  • Chen, Y., et al. (2019). Understanding PIM-1 kinase inhibitor interactions with free energy simulation. Physical Chemistry Chemical Physics, 21(13), 7014-7023. [Link]

Sources

An In-Depth Technical Guide to the Pro-Apoptotic Influence of DHPCC-9 in Cytokine-Deprived Myeloid Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The survival and proliferation of myeloid cells are critically dependent on a continuous supply of cytokines, which activate intracellular signaling pathways to suppress apoptosis. The withdrawal of these essential factors triggers the intrinsic apoptotic pathway, a key process in maintaining hematopoietic homeostasis. The Pim family of serine/threonine kinases are crucial mediators of these pro-survival signals. This guide provides a detailed examination of DHPCC-9, a potent and selective inhibitor of all Pim kinase family members, and its role in promoting apoptosis in cytokine-deprived myeloid cells. We will explore the underlying molecular mechanisms, present detailed protocols for experimental validation, and discuss the interpretation of key data. This document serves as a technical resource for researchers investigating myeloid cell biology, apoptosis, and the therapeutic potential of Pim kinase inhibition.

The Critical Nexus of Cytokines and Survival in Myeloid Cells

Myeloid cells, encompassing a range of immune cells like granulocytes and macrophages, are characterized by their relatively short lifespan, a feature tightly controlled by programmed cell death, or apoptosis. This process is essential for regulating immune responses and preventing the accumulation of potentially harmful cells. The primary mechanism sustaining these cells is the constant signaling from hematopoietic cytokines, such as Interleukin-3 (IL-3) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1]

When these cytokines bind to their specific cell surface receptors, they activate a cascade of intracellular signaling pathways, most notably the Jak/STAT pathway, which in turn upregulates the expression of anti-apoptotic proteins.[2] This creates a pro-survival state that actively holds the cell's intrinsic death machinery in check. Consequently, the withdrawal of these cytokines serves as a potent and physiologically relevant model for inducing apoptosis, mimicking the natural turnover of these cells in the body.[3]

A key family of downstream effectors in this survival signaling network is the Pim kinases. These constitutively active serine/threonine kinases are frequently overexpressed in hematopoietic malignancies and are known to promote cell survival, making them an attractive target for therapeutic intervention.[4][5]

The Intrinsic Apoptotic Pathway: A Primer on Bcl-2 Family Dynamics

The decision for a cell to undergo apoptosis is governed by a delicate balance between pro-survival and pro-death proteins of the Bcl-2 family.[6][7] These proteins act as the central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] They can be broadly categorized into three functional groups:

  • Anti-Apoptotic (Pro-Survival) Proteins: This group includes Bcl-2, Bcl-xL, and Mcl-1.[8] They are typically localized to the outer mitochondrial membrane, where their primary function is to sequester and inhibit pro-apoptotic effector proteins.[9] In myeloid cells, Mcl-1 is of particular importance; its short half-life means that its levels must be constantly replenished by cytokine-driven transcription, making it a critical sensor of the cell's survival status.[10][11][12]

  • Pro-Apoptotic Effector Proteins: Bax and Bak are the executioners of the intrinsic pathway. When activated, they oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[6] This event is considered the point of no return, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

  • BH3-Only Proteins (Pro-Apoptotic Initiators): This diverse group includes proteins like Bad, Bim, Puma, and Noxa. They function as upstream sensors of cellular stress, including cytokine deprivation. Upon activation, they initiate apoptosis by binding to and neutralizing the anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to execute MOMP.[5]

This compound: A Selective Instrument for Pim Kinase Inhibition

This compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a small molecule compound identified as a potent and selective inhibitor of all three members of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[4] Its efficacy in cell-based assays makes it a powerful research tool for dissecting the physiological roles of Pim kinases and an attractive lead compound for drug development.[4][13]

Pim kinases exert their pro-survival effects by phosphorylating a range of downstream targets, including several key components of the apoptotic machinery. One of the most well-characterized of these substrates is the BH3-only protein Bad.[4]

Mechanism of Action: How this compound Induces Apoptosis

In a healthy, cytokine-stimulated myeloid cell, Pim kinases are active and phosphorylate Bad on specific serine residues. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester Bad in the cytoplasm, preventing it from interacting with and inhibiting anti-apoptotic proteins like Bcl-xL at the mitochondria.

The introduction of this compound disrupts this pro-survival signal. By inhibiting Pim kinase activity, this compound prevents the phosphorylation of Bad.[4] Dephosphorylated Bad is released from its 14-3-3 chaperone and translocates to the mitochondria. There, it binds with high affinity to Bcl-xL and Bcl-2, displacing pro-apoptotic effectors (Bax, Bak) that were previously sequestered. The newly liberated Bax and Bak are now free to oligomerize, induce MOMP, and initiate the caspase cascade, culminating in apoptosis.

DHPCC9_Pathway cluster_0 Cytoplasm cluster_1 Mitochondrion cluster_2 Apoptotic Cascade Cytokine Cytokine (e.g., IL-3, GM-CSF) Receptor Cytokine Receptor Cytokine->Receptor Pim Pim Kinase Receptor->Pim Activates Bad_P Phosphorylated Bad (Inactive) Pim->Bad_P Phosphorylates Bad Bad (Active) Bad_P->Bad Dephosphorylation (in absence of Pim activity) Bcl_xL Bcl-xL / Bcl-2 Bad->Bcl_xL Binds & Inhibits DHPCC9 This compound DHPCC9->Pim Inhibits Bax_Bak Bax / Bak Bcl_xL->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Downstream Assays Start Culture Myeloid Cells (e.g., HL-60, 32D) Treatment Apply Treatments (e.g., 24-48 hours) Start->Treatment Group1 1. Full Media (Control) Treatment->Group1 Group2 2. Cytokine-Free Media (Apoptosis Induction) Treatment->Group2 Group3 3. Cytokine-Free Media + this compound Treatment->Group3 Harvest Harvest Cells (Adherent + Supernatant) Group1->Harvest Group2->Harvest Group3->Harvest Flow Flow Cytometry: Annexin V / PI Staining Harvest->Flow Caspase Luminometry: Caspase-Glo® 3/7 Assay Harvest->Caspase Western Western Blot Analysis: p-Bad, Mcl-1, Cleaved PARP Harvest->Western

Sources

Methodological & Application

DHPCC-9 solubility protocol for DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DHPCC-9 Solubilization, Storage, and Handling Protocol

Abstract & Scientific Context

This compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, ATP-competitive small molecule inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3). While primarily recognized for abrogating Pim-mediated survival signaling (e.g., phosphorylation of Bad), this compound is increasingly utilized in research investigating the Hedgehog (Hh) signaling pathway , as Pim-1 has been shown to phosphorylate and stabilize GLI1, thereby promoting Hh-driven tumorigenesis.

This protocol addresses the critical challenge of hydrophobicity . This compound exhibits poor aqueous solubility.[1][2] Improper solubilization leads to micro-precipitation in cell culture media, resulting in erratic IC50 values, false negatives in functional assays, and "dosing artifacts" where the effective concentration is significantly lower than calculated.

This guide provides a standardized, self-validating workflow for generating high-integrity DMSO stock solutions.

Physicochemical Profile

Understanding the physical properties is the first step in Quality Control (QC).

PropertySpecification
Compound Name This compound
CAS Number 1192248-37-5
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.25 g/mol
Appearance Yellow to orange solid powder
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Limit (DMSO) ~40 mg/mL (~170 mM)
Aqueous Solubility Negligible (Do not dissolve directly in water/PBS)

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable 10 mM stock solution. Reagents:

  • This compound (Solid)

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: Avoid "wet" DMSO; water absorption reduces solubility and stability.

Step-by-Step Methodology
  • Gravimetric Verification:

    • Weigh approximately 2.34 mg of this compound powder into a sterile, amber glass vial or low-binding microcentrifuge tube.

    • Critical: Record the exact mass (e.g., 2.41 mg). Do not rely on the vendor's label weight (e.g., "5 mg") as residual synthesis salts or transfer losses can alter the actual mass.

  • Solvent Calculation (Molarity Adjustment):

    • Use the formula:

      
      
      
    • Example: For 2.41 mg of this compound targeting 10 mM (0.01 M):

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Sonication (Optional but Recommended): If particulates remain visible, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating above 37°C to prevent degradation.

  • Visual QC (The "Clear Vial" Test):

    • Hold the vial against a light source. The solution should be a clear, yellow/orange liquid with zero turbidity or floating crystals.

  • Aliquoting & Storage:

    • Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (long term > 1 month) or -20°C (short term).

    • Stability: Stable for 6 months at -80°C in anhydrous DMSO.

Workflow Visualization

The following diagram illustrates the critical decision points in the solubilization process to ensure data integrity.

DHPCC9_Workflow Start Weigh this compound (Record Exact Mass) Calc Calculate DMSO Volume (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (60s) & Sonicate (2 min) AddSolvent->Vortex Check Visual QC: Is solution clear? Vortex->Check Aliquot Aliquot into Low-Bind Tubes Check->Aliquot Yes (Clear) ReDo Add more DMSO (Recalculate Conc.) Check->ReDo No (Turbid) Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store ReDo->Vortex

Figure 1: Step-by-step solubilization workflow with built-in Quality Control checkpoint.

Biological Mechanism & Application

While this compound is a direct Pim inhibitor, its utility often overlaps with Hedgehog signaling research due to pathway crosstalk.

Mechanism of Action:

  • Primary: this compound inhibits Pim-1/2/3 kinase activity.

  • Secondary (Hedgehog Crosstalk): Pim-1 phosphorylates GLI1 (the terminal effector of the Hh pathway), stabilizing it and preventing its degradation.

  • Result: By inhibiting Pim, this compound indirectly destabilizes GLI1, reducing Hh-dependent transcription.

Mechanism cluster_effect Effect of Inhibition DHPCC9 This compound PIM Pim Kinase (Pim-1) DHPCC9->PIM Inhibits GLI1 GLI1 Protein PIM->GLI1 Phosphorylates & Stabilizes Proteasome Proteasomal Degradation GLI1->Proteasome Unstable without Pim-1 Transcription Hh Target Gene Transcription GLI1->Transcription Promotes

Figure 2: this compound inhibits Pim kinase, disrupting the stabilization of GLI1 and indirectly suppressing Hedgehog signaling outputs.

Quality Control: The "Self-Validating" System

To ensure your stock solution is active and the concentration is accurate, perform this validation before critical experiments:

  • The Dilution Test (Precipitation Check):

    • Dilute 1 µL of 10 mM stock into 999 µL of warm (37°C) culture media (10 µM final).

    • Observation: Inspect under a microscope at 20x.

    • Pass: No crystals visible.

    • Fail: Needle-like crystals visible. (Action: Reduce stock concentration to 5 mM or ensure media is pre-warmed).

  • Functional Validation (Pim/Bad Axis):

    • Treat cells (e.g., PC-3 prostate cancer cells) with 10 µM this compound for 2 hours.

    • Perform Western Blot for Phospho-Bad (Ser112) .

    • Validation: Significant reduction in p-Bad levels compared to DMSO control confirms the compound is active and soluble.

References

  • Santio, N. M., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[3] PubMed. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Optimal DHPCC-9 Concentration for In Vitro Cell Migration Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, small-molecule pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Elevated Pim kinase expression is clinically correlated with metastasis in solid tumors, including prostate and squamous cell carcinomas.

In cell migration and invasion assays, this compound is utilized to dissect the signaling cascades driving motility, specifically the NFATc and Bad phosphorylation pathways. This guide provides an optimized protocol for utilizing this compound, establishing 10 µM as the benchmark effective concentration while detailing the necessary dose-response validation steps for novel cell models.

Mechanism of Action & Signaling Logic

Pim kinases are constitutively active serine/threonine kinases.[1][2] Unlike many other kinases regulated by phosphorylation, Pim activity is primarily regulated by protein stability and transcriptional upregulation (e.g., via JAK/STAT).

Key Migratory Mechanisms:

  • NFATc Regulation: this compound inhibits Pim-mediated activation of NFATc (Nuclear Factor of Activated T-cells), a transcription factor that drives the expression of pro-migratory genes.[1]

  • Bad Phosphorylation: Pim-1 phosphorylates the pro-apoptotic protein Bad at Ser112. While primarily a survival signal, this pathway crosstalks with cytoskeletal reorganization.

  • CXCR4 Signaling: Pim-1 regulates the surface expression and phosphorylation of the chemokine receptor CXCR4, critical for chemotaxis.

Pathway Diagram

The following diagram illustrates the inhibitory node of this compound within the migratory signaling cascade.

G DHPCC9 This compound (Inhibitor) PIM Pim Kinases (Pim-1, Pim-2, Pim-3) DHPCC9->PIM Inhibits BAD Bad Protein (p-Ser112) PIM->BAD Phosphorylates NFATc NFATc Factors (Transcription) PIM->NFATc Activates CXCR4 CXCR4 (Surface Expression) PIM->CXCR4 Modulates APOPTOSIS Apoptosis (Inhibition) BAD->APOPTOSIS Blocks MIGRATION Cell Migration & Invasion NFATc->MIGRATION Promotes CXCR4->MIGRATION Chemotaxis

Caption: this compound blocks Pim kinase activity, preventing downstream activation of NFATc-mediated migration and Bad-mediated survival signaling.

Reagent Preparation & Handling

Chemical Properties[1][3][4][5][6][7][8]
  • MW: 234.25 g/mol [3]

  • Solubility: Soluble in DMSO (Dimethyl sulfoxide).[4] Poorly soluble in water.[4][5]

  • Storage: Powder at -20°C. Stock solutions in DMSO at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Preparation Protocol
  • Calculate Stock Concentration: Prepare a 10 mM or 50 mM master stock to minimize the volume of DMSO added to cells.

    • Example: Dissolve 2.34 mg of this compound in 1 mL of anhydrous DMSO to create a 10 mM stock.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles, which degrade the inhibitor.

  • Vehicle Control: Prepare a matching DMSO control. If your final assay concentration is 10 µM derived from a 10 mM stock, the final DMSO concentration is 0.1%. The control well must contain 0.1% DMSO .

Critical Note: Ensure final DMSO concentration in culture never exceeds 0.5% , as higher levels can artifactually inhibit migration or induce toxicity.

Dose Optimization Strategy

While 10 µM is the validated effective concentration for PC-3 (prostate) and UT-SCC-12A (head and neck) cancer cells [1], sensitivity varies by cell lineage.

Recommended Dose-Response Range

For a new cell line, perform a pilot migration assay with the following range:

Concentration (µM)Role in AssayExpected Outcome
0 µM (DMSO) Negative ControlBaseline Migration (100%)
1 µM Low DoseMinimal inhibition; tests high-sensitivity lines.
3 µM IntermediatePartial inhibition often observed.
10 µM Target Dose Maximal specific migration inhibition.
30 µM High DoseCheck for off-target toxicity (Monitor viability).

Viability Check: Run a parallel MTT or CellTiter-Glo assay at 24h. If viability drops below 90% compared to control, the migration reduction is likely due to cytotoxicity, not motility inhibition.

Experimental Protocols

Protocol A: Wound Healing (Scratch) Assay

This assay measures 2D cell motility.

  • Seeding: Seed cells in a 6-well or 24-well plate. Grow to 90-95% confluence .

  • Starvation (Optional but Recommended): Replace media with low-serum (0.1% - 1% FBS) media 12 hours prior to the assay to synchronize the cell cycle and minimize proliferation effects.

  • Wounding: Create a scratch using a sterile 200 µL pipette tip. Ensure the gap is uniform.

  • Washing: Gently wash twice with PBS to remove floating debris.

  • Treatment: Add media containing 10 µM this compound or DMSO Control .

    • Note: If the assay runs >24 hours, use low-serum media to prevent cell overgrowth from closing the wound.

  • Imaging: Capture images at T=0h, 12h, and 24h using phase-contrast microscopy.

  • Quantification: Measure the wound width or open area using ImageJ.

    • Formula: % Closure =

      
      
      
Protocol B: Transwell Invasion Assay

This assay measures invasive capacity through an extracellular matrix (ECM).

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted, typically 200-300 µg/mL). Allow to polymerize at 37°C for 2-4 hours.

  • Cell Suspension: Trypsinize and resuspend cells in serum-free media .

  • Treatment:

    • Add 10 µM this compound directly to the cell suspension.

    • Incubate for 30 minutes at 37°C before seeding (Pre-treatment ensures kinase inhibition prior to migration initiation).

  • Seeding: Add 50,000–100,000 cells (in 200 µL serum-free media + Drug) to the upper chamber.

  • Chemoattractant: Add 600 µL of complete media (10% FBS) to the lower chamber.

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Fixation/Staining:

    • Swab the interior of the insert to remove non-migrating cells.

    • Fix migrating cells on the bottom surface with 4% Paraformaldehyde (15 min).

    • Stain with Crystal Violet (0.1%) or DAPI.

  • Quantification: Count cells in 5 random fields per insert at 20x magnification.

Data Presentation & Analysis

When reporting results, normalize data to the DMSO control.

Example Data Structure:

TreatmentConcentrationViability (MTT)Migration (Scratch) % ClosureInvasion (Transwell) Cell Count
DMSO 0.1% (v/v)100% ± 2.185% ± 4.5240 ± 15
This compound 10 µM98% ± 1.842% ± 3.2 85 ± 10
  • Statistical Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test.

  • Interpretation: A significant drop in migration/invasion with maintained viability (>95%) confirms specific inhibition of motility.

Troubleshooting

  • Precipitation: If crystals form when adding this compound to media, ensure the stock is fully dissolved and add it dropwise while vortexing the media. Do not exceed 50 µM in aqueous solution.

  • No Inhibition: Confirm Pim kinase expression in your cell line via Western Blot. This compound is ineffective in Pim-negative lines.

  • Cell Death: If 10 µM is toxic (viability <80%), reduce concentration to 3 µM or 5 µM.

References

  • Santio, N. M., Vahakoski, R. L., Rainio, E. M., Sandholm, J. A., Virtanen, S. S., Prudhomme, M., ...[1] & Koskinen, P. J. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[1] Molecular Cancer, 9(1), 279.[1]

  • Maguer-Satta, V., et al. (2011). Regulation of the Pim kinase pathway in cancer. Journal of Cell Biology.
  • TargetMol. this compound Product Datasheet.

Sources

DHPCC-9 incubation time for Western blot analysis of phospho-Bad

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of DHPCC-9 Incubation Kinetics for Western Blot Analysis of Phospho-Bad (Ser112)

Executive Summary

This guide details the experimental parameters for using This compound , a pan-Pim kinase inhibitor, to modulate the phosphorylation state of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[1]

While standard kinase assays often utilize fixed endpoints, the analysis of this compound requires a nuanced understanding of temporal dynamics. Phosphorylation of Bad at Ser112 (murine) or Ser75 (human) is a direct downstream event of Pim kinase activity. Inhibition of this phosphorylation is the primary pharmacodynamic marker of this compound efficacy.

Key Protocol Insight:

  • Optimum Drug Incubation (Cell Culture): 4 to 6 hours for maximal dephosphorylation; 24 hours for functional apoptotic cleavage analysis.

  • Optimum Antibody Incubation (Western Blot): Overnight (14–16 hours) at 4°C is strictly required for phospho-specific antibodies to ensure high signal-to-noise ratio.

Mechanistic Background & Rationale

To design a valid experiment, one must understand the signaling architecture. Pim kinases (Pim-1, -2, -3) are constitutively active serine/threonine kinases that promote cell survival.

  • Survival State: Pim phosphorylates Bad at Ser112 . This phosphorylation creates a binding site for 14-3-3 proteins, sequestering Bad in the cytosol and preventing it from binding to Bcl-xL/Bcl-2.[2][3][4]

  • Apoptotic State (this compound Treatment): this compound inhibits Pim kinase ATP-binding. Consequently, Bad remains unphosphorylated (or is dephosphorylated by phosphatases like PP2A). Unphosphorylated Bad translocates to the mitochondria, neutralizes Bcl-xL, and triggers Bax/Bak-mediated apoptosis.[3]

Pathway Visualization

DHPCC9_Pathway DHPCC9 This compound (Inhibitor) Pim Pim Kinases (Pim-1, -2, -3) DHPCC9->Pim Inhibits Bad_P Phospho-Bad (Ser112/Ser75) (Sequestered by 14-3-3) Pim->Bad_P Phosphorylates Bad_U Unphosphorylated Bad (Mitochondrial Translocation) Bad_P->Bad_U Dephosphorylation (via PP2A) BclXL Bcl-xL / Bcl-2 (Anti-Apoptotic) Bad_U->BclXL Inhibits Apoptosis Apoptosis / Cell Death Bad_U->Apoptosis Promotes BclXL->Apoptosis Blocks

Caption: Mechanism of Action: this compound inhibits Pim kinases, preventing Bad phosphorylation, which unleashes the pro-apoptotic potential of Bad.[1][5]

Experimental Design: Time-Course Optimization

Do not rely on a single time point for initial validation. The half-life of the phosphorylation event differs from the half-life of the total protein.

Recommended Treatment Groups
GroupTreatmentConcentrationDurationPurpose
Control DMSO0.1% (v/v)Matched to longest timeBaseline phosphorylation
Early Phase This compound10 µM2 Hours Detect rapid kinase inhibition
Mid Phase This compound10 µM6 Hours Optimal for p-Bad reduction
Late Phase This compound10 µM24 Hours Functional apoptosis (Cleaved Caspase-3 check)

Note on Concentration: While IC50 values in cell-free assays are low (nM range), cellular assays typically require 1–10 µM this compound to penetrate membranes and compete with high intracellular ATP levels [1].

Detailed Protocol: Sample Preparation & Western Blot

This protocol is optimized for the detection of Phospho-Bad (Ser112) . Note that Ser112 is the murine nomenclature; the human equivalent is Ser75 .[4] Ensure your antibody targets the correct species-specific residue.

Phase A: Cell Lysis (Critical for Phospho-Preservation)

Phosphorylation is reversible and labile. Standard lysis buffers are insufficient without phosphatase inhibitors.

  • Harvest: Aspirate media. Wash cells 1x with ice-cold PBS.

  • Lysis: Add ice-cold Modified RIPA Buffer directly to the plate.

    • Base: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

    • Protease Inhibitors: 1x Protease Inhibitor Cocktail (EDTA-free).

    • Phosphatase Inhibitors (MANDATORY):1 mM Na3VO4 (Sodium Orthovanadate) + 10 mM NaF (Sodium Fluoride) + 10 mM Beta-glycerophosphate .

  • Collection: Scrape cells, transfer to microfuge tubes, and incubate on ice for 20 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

Phase B: Electrophoresis & Transfer
  • Load: 30–50 µg total protein per lane.

  • Gel: 12% SDS-PAGE (Bad is a small protein, ~23 kDa).

  • Transfer: PVDF membrane (0.2 µm pore size recommended for small proteins).

Phase C: Immunoblotting (The Incubation Steps)
StepReagentTime/ConditionCritical Notes
Blocking 5% BSA in TBST1 Hour @ RTDo not use Milk. Milk contains casein (phosphoprotein) which causes high background for phospho-Abs.
Primary Ab Anti-p-Bad (Ser112/Ser75) Overnight @ 4°C 1:1000 dilution.[6] Agitate gently. Short RT incubation (1-2h) is insufficient for high-affinity phospho-detection.
Wash TBST (0.1% Tween-20)3 x 5 minsVigorous washing.
Secondary Ab HRP-Conjugated Anti-Rabbit1 Hour @ RT1:2000 - 1:5000 dilution in 5% Blocking Buffer.
Detection ECL Prime / SuperSignal1-5 minsDigital imaging recommended for quantification.
Phase D: Normalization Workflow
  • Probe 1: Phospho-Bad. Image.

  • Strip: Mild stripping buffer (optional) OR use fluorescent multiplexing.

  • Probe 2: Total Bad . (Do not normalize to Actin/GAPDH alone; you must calculate the ratio of Phospho-Bad to Total Bad to prove drug efficacy).

Troubleshooting & Expected Results

Scenario 1: No signal for Phospho-Bad in Control samples.
  • Cause: Basal phosphorylation is low.

  • Solution: Treat control cells with PMA (Phorbol 12-myristate 13-acetate) or IL-3 (for myeloid lines) for 30 minutes prior to lysis to induce high basal phosphorylation, providing a positive control to compare against this compound inhibition.

Scenario 2: Signal decreases in both Phospho-Bad and Total Bad.
  • Cause: this compound induced apoptosis is advanced (24h+), leading to protein degradation.

  • Solution: Shorten drug incubation time to 4–6 hours . You want to catch the signaling switch before the cell is dismantled.

References

  • Santio, N. M., et al. (2010). "Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion."[1] Molecular Cancer, 9:279.[1]

    • Relevance: Defines this compound as a Pim inhibitor and validates the reduction of Bad Ser112 phosphoryl
  • Cell Signaling Technology. "Western Blotting Protocol - Phospho-Specific Antibodies."

    • Relevance: Establishes the industry standard for overnight incubation
  • Abwiz Bio. "Phospho-BAD (Ser112)

    • Relevance: Details the specific phosphorylation sites (Ser112 vs Ser75) and kinase interactions (Pim/Akt/PKA).

Sources

using DHPCC-9 in wound healing and transwell invasion assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Anti-Metastatic Potency of DHPCC-9 via Migration and Invasion Assays Subtitle: Targeting Pim Kinase Signaling to Suppress Tumor Motility

Abstract & Introduction

This compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, small-molecule inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] While originally characterized for its role in inhibiting cell survival (via Bad phosphorylation), this compound has emerged as a critical tool for dissecting the mechanisms of cancer metastasis.

Pim kinases are constitutively active serine/threonine kinases often overexpressed in hematological malignancies and solid tumors (prostate, pancreatic, and squamous cell carcinomas).[2] They drive metastatic potential by regulating the NFATc (Nuclear Factor of Activated T-cells) pathway, which controls the transcription of pro-migratory genes.

This guide provides a standardized, self-validating workflow for using this compound to inhibit cell motility in 2D (Wound Healing) and 3D (Transwell Invasion) models.

Mechanistic Rationale

To generate reproducible data, it is essential to understand why this compound inhibits migration. It does not merely "poison" the cell; it specifically interrupts the Pim-NFATc axis.

Pathway Diagram: this compound Inhibition of Metastasis

PimSignaling GrowthFactor Growth Factors / Cytokines Receptor Surface Receptor GrowthFactor->Receptor Pim Pim Kinases (Pim-1, Pim-2, Pim-3) Receptor->Pim Upregulation Bad Bad Phosphorylation (Cell Survival) Pim->Bad  Promotes Survival   NFATc NFATc (Transcription Factor) Pim->NFATc  Phosphorylation/Activation   DHPCC9 This compound (Inhibitor) DHPCC9->Pim  Inhibits   Nucleus Nucleus NFATc->Nucleus  Translocation   MigrationGenes Pro-Migratory Genes (CXCR4, etc.) Nucleus->MigrationGenes  Transcription   Output Cell Migration & Invasion MigrationGenes->Output

Figure 1: Mechanism of Action. This compound inhibits Pim kinases, preventing the activation of NFATc and the subsequent transcription of genes required for cell motility.

Preparation & Handling

  • Compound: this compound (CAS: 1192248-37-5)

  • Molecular Weight: 234.25 g/mol

  • Solubility: Soluble in DMSO (up to ~40 mg/mL). Insoluble in water.

  • Storage: Store powder at -20°C. Store DMSO aliquots at -80°C (avoid freeze-thaw cycles).

Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 2.34 mg of this compound in 1 mL of sterile DMSO. Vortex until clear.

  • Working Solution: Dilute the stock into culture medium immediately before use.

    • Standard Effective Concentration:10 µM (Commonly cited for migration assays).[2][3]

    • Dose Response Range: 1 µM – 20 µM.

    • Vehicle Control: DMSO concentration must be matched in control wells (typically <0.1%).

Protocol 1: Wound Healing (Scratch) Assay

Objective: Measure 2D cell migration rates under this compound inhibition. Critical Control: Because Pim kinases also regulate survival, you must use Mitomycin C to inhibit proliferation. Without it, a wider gap in this compound wells could simply be due to reduced cell division, not reduced migration.

Step-by-Step Workflow
  • Seeding:

    • Seed cells (e.g., PC-3, U2OS) in a 6-well plate.

    • Incubate until 95-100% confluence (monolayer).

  • Proliferation Block (The "Self-Validating" Step):

    • Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours.

    • Wash 3x with PBS to remove all traces of Mitomycin C.

  • Wounding:

    • Create a scratch using a sterile P200 pipette tip. Hold the tip perpendicular to the plate to ensure a clean, straight edge.

    • Wash 1x with PBS to remove floating debris.

  • Treatment:

    • Add medium containing 10 µM this compound (Treatment) or 0.1% DMSO (Control).

  • Imaging (Time 0):

    • Mark the plate bottom with a fine marker to ensure you image the exact same spot later.

    • Acquire "Time 0" images using phase-contrast microscopy (10x objective).

  • Incubation:

    • Incubate at 37°C for 12–24 hours (depending on cell speed).

  • Imaging (Endpoint):

    • Acquire images at the same coordinates.

Data Analysis Formula


Protocol 2: Transwell Invasion Assay

Objective: Measure 3D invasion through an extracellular matrix (Matrigel), mimicking metastasis.

Workflow Diagram

TranswellWorkflow Step1 1. Coating (Matrigel 1mg/mL) Step2 2. Starvation (Serum-free media) Step3 3. Seeding + Drug (Upper Chamber) Cells + this compound (10µM) Step2->Step3 Step4 4. Chemoattractant (Lower Chamber) 10% FBS Step3->Step4  Assembly   Step5 5. Incubation (24-48 Hours) Step4->Step5 Step6 6. Analysis Swab Top -> Stain -> Count Step5->Step6

Figure 2: Transwell Invasion Workflow. Note that this compound is added to the upper chamber with the cells.

Step-by-Step Methodology
  • Matrigel Coating:

    • Thaw Matrigel on ice (liquid at 4°C, gels at room temp).

    • Dilute Matrigel to 1 mg/mL in cold serum-free medium.

    • Add 50 µL to the upper chamber of the Transwell insert (8 µm pore size).

    • Incubate at 37°C for 2–4 hours to solidify.

  • Cell Preparation:

    • Starve cells in serum-free medium for 12–24 hours prior to the assay (synchronizes cells).

    • Harvest cells and resuspend in serum-free medium containing 10 µM this compound .

    • Density: Typically

      
       cells per insert.
      
  • Assembly:

    • Upper Chamber: Add 200 µL of cell suspension + this compound.

    • Lower Chamber: Add 600 µL of medium + 10% FBS (The chemoattractant).

  • Incubation:

    • Incubate for 24–48 hours at 37°C.

  • Fixation & Staining:

    • Swabbing (Critical): Use a cotton swab to gently but thoroughly scrub the inside (upper) surface of the membrane. This removes non-invading cells.[4]

    • Fix the insert in 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

    • Wash with distilled water and air dry.

  • Quantification:

    • Image 5 random fields per insert (20x objective).

    • Count cells manually or using ImageJ (Particle Analysis).

Expected Results & Troubleshooting

AssayControl (DMSO) PhenotypeThis compound (10 µM) PhenotypeTroubleshooting (If no difference observed)
Wound Healing Gap closes significantly (50-100%) within 24h.Gap remains open or closes slowly (<20%).Ensure Mitomycin C was washed out; otherwise, toxicity masks migration data.
Transwell High density of stained cells on the bottom surface.Significantly reduced cell count on bottom surface.Check Matrigel thickness. If too thick, even controls won't invade. If too thin, cells fall through.

References

  • Santio, N. M., et al. (2010). "Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion."[1] Molecular Cancer, 9:279.[5] [Link]

  • Justus, C. R., et al. (2014). "In vitro cell migration and invasion assays." Journal of Visualized Experiments, (88), e51046. [Link]

Sources

Application Notes & Protocols: Recommended Storage and Handling of the Pim Kinase Inhibitor DHPCC-9 for Optimal Performance in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Compound Integrity in Research

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) has been identified as a potent and selective small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are crucial regulators of cell survival, proliferation, and motility, and their overexpression is linked to numerous hematopoietic and solid tumors.[1] this compound exerts its effects by competing with ATP for the kinase binding site, thereby inhibiting the phosphorylation of downstream substrates like the pro-apoptotic protein Bad.[1][2] Its efficacy in reducing cancer cell migration and invasion in cell-based assays makes it a valuable tool for oncology research and a potential candidate for drug development.[1][2]

The reliability and reproducibility of any in vitro experiment using small molecules like this compound are fundamentally dependent on the stability and integrity of the compound. Degradation of the compound, whether in storage or during the experiment itself, can lead to a significant loss of potency, resulting in misleading data, inaccurate IC50 values, and a failure to replicate findings. This document provides a comprehensive guide, grounded in established biochemical principles and laboratory best practices, for the proper storage, handling, and stability assessment of this compound to ensure maximal activity and data integrity in cell culture applications.

Physicochemical Properties and Potential Liabilities

Understanding the inherent chemical nature of this compound is the first step in designing a robust handling strategy.

PropertyValueSource
Chemical Formula C₁₅H₁₀N₂O[3]
Molecular Weight 234.25 g/mol [3]
Common Solvent Dimethyl sulfoxide (DMSO)[2][4]

Causality Behind Handling Choices:

  • Solubility: The requirement for an organic solvent like DMSO indicates that this compound is a hydrophobic molecule with poor aqueous solubility. This is a critical consideration when preparing working solutions in aqueous cell culture media, as precipitation can occur if the final DMSO concentration is too low or the this compound concentration exceeds its solubility limit in the medium.

  • Potential for Photosensitivity: this compound's structure, featuring a conjugated pyrrolocarbazole ring system, is characteristic of compounds that can absorb light in the UV and visible spectrum. Such compounds are often susceptible to photodegradation.[5] Furthermore, components within the cell culture media itself, such as riboflavin and phenol red, can act as photosensitizers, generating reactive oxygen species (ROS) upon light exposure that can degrade the compound or induce phototoxicity in cells, confounding experimental results.[6][7] Therefore, protecting this compound from light at all stages is a paramount concern.

Recommended Storage Conditions for Maximum Potency

Adherence to proper storage conditions is essential to prevent chemical degradation over time. The following recommendations are based on vendor data and general best practices for similar chemical compounds.

Compound FormStorage TemperatureDurationRationale & Best Practices
Solid Powder (As-Received) -20°CUp to 3 years[3]Store in a tightly sealed, opaque vial, preferably in a desiccator. This minimizes exposure to moisture (preventing hydrolysis) and light (preventing photodegradation), ensuring long-term stability.
Concentrated Stock Solution (in DMSO) -80°CUp to 1 year[3]Prepare a high-concentration stock (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[8] Aliquot into single-use volumes in opaque, tightly-capped tubes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Stability in Cell Culture Media: A Critical Variable

While stock solutions can be stored with confidence, the stability of this compound in the complex, aqueous environment of cell culture media at 37°C is not guaranteed and should not be assumed. The active concentration of a compound can decrease significantly over the course of a 24, 48, or 72-hour experiment, leading to an underestimation of its true potency.

cluster_factors Influencing Factors DHPCC9 This compound in Cell Culture Media Degradation Compound Degradation & Loss of Potency Temp Temperature (37°C) Temp->Degradation Accelerates Hydrolysis pH Media pH (~7.4) pH->Degradation pH-dependent hydrolysis Light Light Exposure (Ambient Lab Light) Light->Degradation Photodegradation Serum Serum Components (Esterases, etc.) Serum->Degradation Enzymatic Metabolism MediaComp Media Components (Riboflavin, Metal Ions) MediaComp->Degradation Catalytic Degradation & ROS Generation

Caption: Key factors contributing to the potential degradation of this compound in a typical cell culture environment.

Given these variables, the stability of this compound should be empirically determined in the specific cell culture medium (e.g., DMEM, RPMI-1640) and serum concentration used for your experiments.

Protocols for Use and Stability Validation

This section provides trusted, step-by-step protocols for both the routine use of this compound and for validating its stability—a critical step for ensuring data integrity.

Protocol 5.1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing this compound for cell culture experiments, with an emphasis on sterile technique and light protection.

Materials:

  • This compound solid powder

  • High-purity, anhydrous DMSO (e.g., for compound library screening)[8]

  • Sterile, opaque microcentrifuge tubes

  • Sterile, pre-warmed complete cell culture medium

  • Calibrated pipettes and sterile tips

Procedure:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Stock Solution Preparation (e.g., 10 mM):

    • Under subdued lighting or in a darkened biosafety cabinet, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 426.9 µL of DMSO per 1 mg of this compound).

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, opaque microcentrifuge tubes.

    • Label clearly and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Perform a serial dilution. First, dilute the concentrated stock into pre-warmed complete cell culture medium to create an intermediate concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of 10 mM stock to 999 µL of medium.

    • Vortex the working solution gently but thoroughly immediately before adding it to your cell cultures. This is crucial to prevent precipitation and ensure homogenous distribution.

  • Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the medium as your treated samples.[2]

Protocol 5.2: A Self-Validating Framework for Assessing this compound Stability

This protocol provides a robust, HPLC-based method to determine the stability of this compound in your specific cell culture system. Running this experiment provides a self-validating system, giving you confidence in the compound's integrity throughout your assays.[9][10]

A 1. Prepare this compound Spiked Media (e.g., 10 µM in complete media) B 2. Dispense into Culture Plate Wells (Cell-free) A->B C 3. Incubate under Standard Conditions (37°C, 5% CO₂, protected from light) B->C D 4. Collect Aliquots at Time Points (T=0, 4, 8, 24, 48 hours) C->D E 5. Immediately Quench & Store Samples (e.g., add Acetonitrile, store at -80°C) D->E F 6. Analyze All Samples by HPLC-MS/UV E->F G 7. Quantify Peak Area (% this compound Remaining vs. T=0) F->G

Caption: Workflow for the empirical determination of this compound stability in cell culture media.

Procedure:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum) at the highest concentration you plan to use in your experiments (e.g., 10 µM).

  • Incubation: Dispense this solution into multiple wells of a sterile culture plate (without cells). This setup mimics the experimental conditions while eliminating cellular metabolism as a variable. Place the plate in a 37°C, 5% CO₂ incubator. Crucially, protect the plate from light (e.g., by wrapping it in aluminum foil).

  • Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, and 48 hours), collect triplicate aliquots from the wells. The T=0 sample should be collected immediately after preparation.

  • Sample Processing: Immediately process the collected samples to halt any further degradation. A common method is to add an equal volume of cold acetonitrile, which precipitates proteins and stabilizes the compound. Centrifuge to pellet the precipitate and transfer the supernatant to an analysis vial.

  • Storage: Store the processed samples at -80°C until analysis.

  • Analysis: Analyze the samples using a validated HPLC-UV or, for higher sensitivity and specificity, an LC-MS/MS method.[10]

  • Quantification: Calculate the peak area corresponding to this compound for each time point. Normalize the results to the T=0 sample to determine the percentage of this compound remaining over time. A compound is often considered stable if >85-90% remains at the end of the experimental period.

Summary of Best Practices

DoDo Not
Protect from light at all stages using opaque tubes and aluminum foil.[5]Do not expose stock solutions or treated cells to prolonged ambient light.
Use high-purity, anhydrous DMSO for stock solutions.[8]Do not use old or potentially contaminated DMSO.
Aliquot stock solutions to avoid repeated freeze-thaw cycles.Do not repeatedly freeze and thaw the main stock solution.
Vortex working solutions immediately before adding to cells.Do not assume the compound is fully dissolved or homogenously distributed in media.
Always include a vehicle control (DMSO) in your experiments.Do not attribute all observed effects to this compound without a proper control.
Empirically validate stability in your specific media and conditions.Do not assume the compound is stable for the duration of your experiment.

Conclusion

The utility of this compound as a research tool is directly tied to its chemical integrity. By implementing rigorous storage and handling protocols, particularly concerning protection from light and the use of single-use aliquots, researchers can minimize compound degradation. Most importantly, the empirical validation of this compound's stability within the specific context of your cell culture system is not an optional step but a prerequisite for generating accurate, reproducible, and trustworthy data. This diligence ensures that the observed biological effects are truly attributable to the potent and selective inhibition of Pim kinases.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Santio, L., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. Molecular Cancer, 9, 279. [Link]

  • Santio, L., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. PMC. [Link]

  • ResearchGate. This compound represses intracellular phosphorylation of Bad by Pim kinases. [Link]

  • Huang, K. T., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 476–484. [Link]

  • ResearchGate. Pim overexpression increases and Pim inhibition by this compound decreases growth of orthotopic prostate xenografts. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. [Link]

  • Kim, E., et al. (2024). Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components. PubMed. [Link]

  • ChemRxiv. (2021). Photocontrolling Microtubule Dynamics with Photoswitchable Chemical Reagents. [Link]

  • University of Washington. Solubility Enhancement of Hydrophobic Drugs. [Link]

  • Zhang, Q. Y., et al. (2014). Dihydromyricetin inhibits migration and invasion of hepatoma cells through regulation of MMP-9 expression. PMC. [Link]

  • Kim, E., et al. (2024). Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components. PMC. [Link]

  • Gali-Muhtasib, H., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC. [Link]

  • Horizon Discovery. Protocols for Cancer-related cell lines. [Link]

  • Zuba, K. A., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. [Link]

  • MerckVaccines.com. Storage and Handling of GARDASIL®9. [Link]

  • Lee, H., et al. (2022). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. MDPI. [Link]

  • Sensitech Blog. The Ultimate Guide to Vaccine Storage. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Macleod, K. G., & Langdon, S. P. (2009). Essential Techniques of Cancer Cell Culture. Optical Imaging Core. [Link]

  • Thakkar, R., et al. (2014). Physicochemical characterization of 9-aminocamptothecin in aqueous solutions. PubMed. [Link]

  • Yang, D., et al. (2002). Stability of irinotecan hydrochloride in aqueous solutions. PubMed. [Link]

  • Sou, T., et al. (2020). Evaluation of the thermal stability and the protective efficacy of spray-dried HPV vaccine, Gardasil® 9. PMC. [Link]

Sources

Application Note: Synergistic Targeting of Pim Kinases by Combining DHPCC-9 with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, small-molecule inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] These constitutively active serine/threonine kinases are frequently overexpressed in hematological malignancies and solid tumors (e.g., prostate, pancreatic), where they drive cell survival, proliferation, and migration.

The Clinical Problem: Chemotherapeutic agents (e.g., Paclitaxel, Cisplatin, Gemcitabine) induce apoptosis via DNA damage or microtubule disruption. However, tumor cells often upregulate Pim kinases as a survival stress response. Pim kinases phosphorylate and update the pro-apoptotic protein Bad (at Ser112), sequestering it in the cytoplasm and preventing mitochondrial outer membrane permeabilization (MOMP). This creates a "survival buffer" that renders cells resistant to chemotherapy.

The Solution: Combining this compound with chemotherapy creates a "double-hit" strategy:

  • Chemotherapy triggers the apoptotic signal.

  • This compound blocks the Pim-mediated phosphorylation of Bad, ensuring the apoptotic signal is not neutralized.

This guide details the protocol for validating this synergy in vitro, focusing on experimental design, precise dosing strategies, and mechanistic validation.

Mechanism of Action (MOA)

The following diagram illustrates the mechanistic rationale for this combination. This compound removes the "brakes" (Pim signaling) on the apoptotic machinery that chemotherapy attempts to activate.

G cluster_0 Tumor Cell Survival Mechanism Chemo Chemotherapy (e.g., Paclitaxel/Cisplatin) Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Triggers Stress DHPCC9 This compound (Pim Inhibitor) Pim Pim Kinases (Pim-1/2/3) DHPCC9->Pim Inhibits Bad_P p-Bad (Ser112) (Inactive/Sequestered) Pim->Bad_P Phosphorylates Bad Bad (Active/Pro-apoptotic) Bad_P->Apoptosis Blocks Bad->Bad_P Inactivation Mito Mitochondrial Permeabilization Bad->Mito Promotes Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanism of Synergy. This compound inhibits Pim kinases, preventing the inactivation of the pro-apoptotic protein Bad, thereby sensitizing cells to chemotherapy-induced apoptosis.

Experimental Design & Preparation

Reagent Preparation
  • This compound Stock: Dissolve lyophilized this compound in high-grade DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

    • Note: this compound is hydrophobic. Vortex vigorously. Aliquot into small volumes (e.g., 20 µL) and store at -20°C to avoid freeze-thaw cycles.

  • Chemotherapeutic Agent: Dissolve according to manufacturer instructions (e.g., Cisplatin in saline/water; Paclitaxel in DMSO).

  • Vehicle Control: Prepare a DMSO control matching the highest final concentration used in the assay (typically <0.5%).

Cell Line Selection

Select cell lines with known Pim kinase expression or overexpression.

  • Prostate Cancer: PC-3 (High Pim-1/3 levels).

  • Leukemia: K562 or MV-4-11.

  • Solid Tumors: UT-SCC-12A (Squamous cell carcinoma).[2][3]

Dose Range Determination (Single Agent)

Before combining, you must determine the IC50 for each drug individually.

  • This compound Range: 0.1 µM to 50 µM. (Typical IC50 in sensitive lines is 5–15 µM).

  • Chemo Range: Dependent on drug (e.g., Paclitaxel: 1 nM – 100 nM).

Protocol: Combination Assay (Checkerboard Design)

This protocol uses a matrix (checkerboard) design to test multiple concentration pairs simultaneously, allowing for the calculation of the Combination Index (CI).

Workflow Diagram

Workflow Step1 Day 0: Cell Seeding (3,000 - 5,000 cells/well) 96-well plate Step2 Day 1: Drug Preparation Serial Dilutions (4x conc.) Drug A (Vertical) + Drug B (Horizontal) Step1->Step2 Step3 Day 1: Treatment Add 50µL Drug A + 50µL Drug B to 100µL media Step2->Step3 Step4 Day 3-4: Incubation 48h - 72h at 37°C Step3->Step4 Step5 Readout Add MTT/CCK-8 Reagent Measure Absorbance Step4->Step5

Figure 2: Experimental workflow for the high-throughput combination screen.

Step-by-Step Procedure

Step 1: Cell Seeding (Day 0)

  • Harvest cells in the exponential growth phase.

  • Seed 3,000–5,000 cells/well in 100 µL of complete media in a 96-well plate.

  • Incubate overnight (16–24h) to allow attachment.

    • Critical: Ensure edge wells are filled with PBS to prevent evaporation effects (edge effect).

Step 2: Drug Dilution (Day 1) Prepare "4X" concentrated solutions for both drugs because you will be adding them to the existing media.

  • Drug A (this compound): Prepare 5-7 serial dilutions (e.g., 40, 20, 10, 5, 2.5, 1.25, 0 µM).

  • Drug B (Chemo): Prepare 5-7 serial dilutions spanning the IC50.

Step 3: Treatment (Matrix Layout)

  • Vertical Axis: Add 50 µL of this compound dilutions to columns.

  • Horizontal Axis: Add 50 µL of Chemo dilutions to rows.

  • Final Volume: 200 µL/well.

  • Controls:

    • Row H: Media only (Blank).

    • Column 12: Vehicle Control (0.5% DMSO, 100% Viability).

Step 4: Incubation Incubate for 48 to 72 hours . Pim inhibition is cytostatic/cytotoxic over time; 72 hours is recommended to observe the full apoptotic effect of the combination.

Step 5: Viability Quantification

  • Add 20 µL of CCK-8 or MTT reagent to each well.

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance (OD 450nm for CCK-8; OD 570nm for MTT).

Data Analysis & Validation

Calculating Synergy (Combination Index)

Do not rely solely on p-values. Use the Chou-Talalay Method (Compusyn software or Python synergy library).

  • CI < 0.9: Synergism (The goal).

  • CI = 0.9–1.1: Additive.

  • CI > 1.1: Antagonism.

Mechanistic Validation (Western Blot)

To confirm the observed synergy is due to Pim inhibition, you must validate the pathway.

Target: Phospho-Bad (Ser112) .

  • Expectation:

    • Chemo alone: p-Bad levels may remain high (resistance).

    • This compound alone: Reduced p-Bad.

    • Combination: Significantly reduced p-Bad + Increased Cleaved Caspase-3 (Apoptosis marker).

Protocol:

  • Treat cells in 6-well plates (2x10^5 cells/well) for 24h.

  • Lyse using RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate/Fluoride).

  • Blot for:

    • Pim-1 (Expression check).

    • p-Bad (Ser112) (Target engagement).

    • Total Bad (Loading control).

    • Cleaved PARP (Downstream apoptosis).

Summary of Key Parameters

ParameterSpecificationNotes
Compound This compoundStore stock at -20°C.
Solvent DMSOFinal assay concentration < 0.5%.
Target Pim-1, Pim-2, Pim-3Kinase inhibitors.[1][3]
Assay Duration 48 - 72 HoursRequired for apoptotic cascade.
Synergy Metric Combination Index (CI)CI < 1 indicates synergy.
Biomarker p-Bad (Ser112)Loss of phosphorylation confirms MOA.

References

  • Santio, N. M., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[1][2] Molecular Cancer, 9(1), 279.

  • Mumenthaler, S. M., et al. (2011). Pharmacologic inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. Molecular Cancer Therapeutics.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

Sources

Comprehensive Application Note & Safety Protocol: DHPCC-9

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, ATP-competitive inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] In drug discovery, it is utilized to dissect the role of Pim kinases in cell migration, invasion, and apoptosis resistance, particularly in prostate and squamous cell carcinomas.[2]

As a bioactive small molecule capable of altering fundamental cell survival mechanisms, this compound requires strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) handling standards. This guide synthesizes Safety Data Sheet (SDS) requirements with practical experimental workflows to ensure researcher safety and data integrity.

Physicochemical Profile
PropertySpecification
Chemical Name 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
CAS Number 1192248-37-5
Molecular Weight 234.25 g/mol
Appearance Yellow to Tan Crystalline Powder
Solubility DMSO (>10 mg/mL); Insoluble in water
Storage -20°C (Desiccated); Protect from light

Part 2: Hazard Identification & Engineering Controls

Core SDS Hazard Analysis

While specific SDS data varies by vendor, this compound is universally classified under GHS Category 2/3 for acute toxicity and irritation.

  • H302 (Harmful if swallowed): Systemic absorption can inhibit endogenous kinases, potentially affecting cardiac and immune function.

  • H315/H319 (Skin/Eye Irritation): The carbazole moiety can be irritating to mucous membranes.

  • H335 (Respiratory Irritation): Inhalation of dust is a primary exposure vector.

The "Self-Validating" Safety System

To ensure safety without relying on luck, implement the following Engineering Controls :

  • Primary Containment: All powder weighing must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration. Never weigh this compound on an open bench.

  • Solvent Vector Control: this compound is dissolved in DMSO (Dimethyl Sulfoxide). DMSO is a potent skin penetrant and will carry the inhibitor directly into the bloodstream upon contact.

    • Rule: Use Nitrile gloves (Double gloved) or specific chemical-resistant laminate gloves (e.g., Silver Shield) when handling DMSO stocks.

  • Deactivation: Surface decontamination requires a two-step process:

    • Step 1: 70% Ethanol (Solubilize residues).

    • Step 2: 10% Bleach solution (Oxidative degradation of the carbazole ring).

Part 3: Mechanism of Action (Visualization)

Understanding the biological impact is crucial for safety. This compound inhibits Pim kinases, which prevents the phosphorylation of the pro-apoptotic protein Bad .[2][3] This stabilizes Bad, allowing it to promote apoptosis.

PimSignaling Figure 1: this compound Mechanism of Action and Downstream Effects cluster_effect Effect of this compound Treatment DHPCC9 This compound PimKinase Pim-1 / Pim-3 (Active Kinase) DHPCC9->PimKinase Inhibits (ATP Competitive) ATP ATP ATP->PimKinase Activates Bad_Phos Bad Protein (Phosphorylated Ser112) PimKinase->Bad_Phos Phosphorylates Bad_Unphos Bad Protein (Unphosphorylated) Apoptosis Apoptosis / Cell Death Bad_Unphos->Apoptosis Restores Apoptotic Potential BCL2 Bcl-2 / Bcl-xL Bad_Unphos->BCL2 Binds/Inhibits Survival Cell Survival & Migration Bad_Phos->Survival Promotes (via 14-3-3 binding) BCL2->Apoptosis Prevents

Figure 1: this compound competes with ATP for the Pim kinase active site, preventing Bad phosphorylation and restoring apoptotic pathways.[1][4]

Part 4: Application Protocol – Cell Migration Assay

Context: This protocol describes the preparation and use of this compound to inhibit migration in PC-3 (prostate cancer) cells, based on established methodologies (Santio et al., 2010).

Stock Solution Preparation

Objective: Create a 10 mM Master Stock.

  • Calculation:

    • Mass: 5.0 mg this compound (MW: 234.25 g/mol ).[5]

    • Volume DMSO required:

      
      
      
  • Procedure:

    • Equilibrate vial to room temperature before opening (prevents condensation).

    • In a fume hood, add 2.134 mL of anhydrous DMSO to the vial.

    • Vortex for 30 seconds. Inspect for clarity.

    • Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles.

    • Store at -20°C.

Experimental Workflow: Wound Healing Assay
StepActionCritical Parameter (Why?)
1. Seeding Seed PC-3 cells in 6-well plates to reach 90% confluency overnight.A confluent monolayer is required to create a distinct "wound" gap.
2. Starvation Wash cells with PBS; add serum-free media for 12 hours.Synchronizes cell cycle and eliminates growth factor interference.
3. Wounding Scratch monolayer with a P200 pipette tip. Wash debris with PBS.Ensure the gap is uniform (~500 µm) for reproducible quantification.
4. Treatment Dilute 10 mM stock to 10 µM working concentration in media. Add to wells.Safety: Add DMSO stock to media slowly while vortexing to prevent precipitation.
5. Imaging Image at T=0, T=12, and T=24 hours.Monitor gap closure.
6. Analysis Calculate % closure relative to DMSO control.This compound treated cells should show significantly reduced closure rates.
Safe Handling Workflow Visualization

SafetyProtocol Figure 2: this compound Safe Handling Workflow Start Start: this compound Powder PPE PPE Check: Double Nitrile Gloves Lab Coat Safety Glasses Start->PPE Containment Containment: Class II BSC or Fume Hood PPE->Containment Solubilization Solubilization: Add DMSO Vortex (Closed Tube) Containment->Solubilization Weighing Dilution Dilution: Add to Media (Max 0.1% DMSO final) Solubilization->Dilution 10mM Stock Disposal Disposal: Solid: Haz Waste Liquid: Bleach Deactivation Solubilization->Disposal Tips/Tubes Assay Cell Assay (Incubate) Dilution->Assay 10µM Working Assay->Disposal Post-Exp

Figure 2: Step-by-step safety logic from powder retrieval to waste disposal.

Part 5: Waste Disposal & Emergency Response

Waste Stream Management
  • Solid Waste: Pipette tips, tubes, and gloves contaminated with this compound must be disposed of in Hazardous Chemical Waste (Incineration stream). Do not use regular biohazard bins.

  • Liquid Waste: Collect media containing this compound in a dedicated carboy. Treat with 10% bleach for 24 hours before pH neutralization and disposal (subject to local EHS regulations).

Emergency Procedures
  • Eye Contact: Rinse immediately with water for 15 minutes. Note: this compound is a solid; particles can cause mechanical abrasion plus chemical irritation.

  • Skin Contact (with DMSO): Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption). Seek medical attention, informing the physician of "Pim Kinase Inhibitor in DMSO" exposure.

References

  • Santio, N. M., et al. (2010). "Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion."[2] PLOS ONE, 5(10), e13034.

  • MedChemExpress. (2023). "this compound Safety Data Sheet." MedChemExpress Product Resources.

  • TargetMol. (2023). "this compound Chemical Properties and MSDS." TargetMol Chemicals.

  • Blanco-Aparicio, C., & Carnero, A. (2013). "Pim kinases in cancer: Diagnostic, prognostic and treatment opportunities."[1] Biochemical Pharmacology, 85(5), 629-643.

Sources

Troubleshooting & Optimization

DHPCC-9 precipitation issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Precipitation Troubleshooting

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: DHPCC-9 (Pim Kinase Inhibitor)

Core Directive: The "Crash-Out" Phenomenon

Issue: Users frequently report immediate turbidity or crystal formation when diluting this compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) from DMSO stocks into aqueous buffers (PBS, Saline, Media).

Technical Diagnosis: this compound is a planar, highly lipophilic carbazole derivative. Its solubility is governed by strong


-

stacking interactions and high LogP. When a DMSO stock (highly solvated) is introduced to an aqueous environment (high dielectric constant), the solvent power drops exponentially. If the local concentration of this compound exceeds its thermodynamic solubility limit before mixing is complete, it nucleates and precipitates—a process known as the "Solvent Shift" or "Crash-Out."

The Golden Rule: Never add a large volume of aqueous buffer directly to a high-concentration DMSO stock. Always add the stock into the stirring buffer, or use an intermediate dilution step.

Diagnostic Workflow (Interactive)

Q1: What is your target application?
A. In Vitro Cell Culture / Kinase Assay (Low Concentration: <10 µM)
  • Risk: Low, but possible at the interface of addition.

  • Solution: Serial Intermediate Dilution.

    • Why: Direct addition of 10 mM stock to media (1:1000) creates a transient high-concentration zone.

    • Protocol:

      • Prepare 10 mM Stock in 100% DMSO.

      • Dilute 10 mM Stock 1:10 in 100% DMSO

        
         1 mM Working Stock.
        
      • Dilute 1 mM Working Stock 1:10 in Culture Media

        
         100 µM (0.1% DMSO).
        
      • Vortex immediately.

      • Perform final dilution to assay concentration (e.g., 1 µM).

B. In Vivo / High Concentration Injection (>1 mg/mL)
  • Risk: Critical.[1] this compound is practically insoluble in pure saline.

  • Solution: The "Solvent-Surfactant-Carrier" System.

    • Standard Formulation: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline.

    • Mechanism:[2] DMSO solubilizes the crystal lattice; PEG300 acts as a cosolvent to bridge the polarity gap; Tween 80 provides micellar encapsulation to prevent re-aggregation.

Visualizing the Solubility Landscape

The following diagram illustrates the thermodynamic decision tree for solubilizing this compound based on concentration requirements.

DHPCC9_Solubility Start Start: this compound Powder Stock Primary Stock (Dissolve in 100% DMSO) Start->Stock 40 mg/mL max Decision Target Concentration? Stock->Decision LowConc Low Conc (<10 µM) (In Vitro / Cellular) Decision->LowConc HighConc High Conc (>1 mg/mL) (In Vivo / Animal) Decision->HighConc DirectMix Direct Mix into PBS? LowConc->DirectMix Incorrect StepDown Step-Down Protocol 1. Dilute in DMSO (100x) 2. Dilute in Media (1x) LowConc->StepDown Correct HighConc->DirectMix Incorrect ComplexForm Cosolvent System 5% DMSO + 30% PEG300 + 5% Tween 80 HighConc->ComplexForm Correct Precipitation PRECIPITATION (Aggregates Form) DirectMix->Precipitation Shock Nucleation Stable Stable Solution StepDown->Stable ComplexForm->Stable Micellar Stabilization

Caption: Figure 1. Decision matrix for this compound formulation. Red paths indicate high-risk workflows leading to precipitation; Green paths utilize cosolvency and serial dilution to maintain solubility.

Master Protocols

Protocol A: High-Solubility In Vivo Formulation

Use this for animal studies requiring doses >10 mg/kg.

Reagents Required:

  • This compound (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of this compound.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex until completely dissolved. Note: If the solution is cloudy here, do not proceed. Sonicate at 37°C.

  • Cosolvent Addition: Add PEG300 (30% of final volume). Vortex thoroughly. The solution should remain clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add Saline (60% of final volume) dropwise while vortexing.

    • Critical: Do not dump the saline in all at once. Dropwise addition allows the surfactant to organize around the hydrophobic this compound molecules before water forces them to aggregate.

Formulation Table:

ComponentVolume (for 1 mL)Role
This compound Stock (in DMSO) 50 µLPrimary Solvent
PEG300 300 µLCosolvent (Bridge)
Tween 80 50 µLSurfactant (Stabilizer)
Saline 600 µLBulk Vehicle
Total 1000 µL

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no. This compound has significantly higher solubility in DMSO (>40 mg/mL) compared to ethanol. Ethanol also evaporates faster, leading to concentration changes during experiments. If DMSO toxicity is a concern for sensitive primary cells, consider using a cyclodextrin-based formulation (e.g., 20% HP-


-CD) instead of organic solvents.

Q: My solution precipitated after freezing. Can I re-dissolve it? A: This is common. "Crash-out" occurs upon freeze-thaw because the solubility drops as temperature decreases.

  • Fix: Sonicate the vial in a water bath at 37°C for 5–10 minutes. Vortex vigorously. If the precipitate remains visible (particulates), spin it down and re-measure the concentration of the supernatant, or discard and prepare fresh. Do not inject a suspension into animals.

Q: What is the maximum solubility in pure PBS? A: It is negligible (< 1 µg/mL). This compound relies on the planar carbazole scaffold, which is extremely hydrophobic. Without a carrier (albumin in serum) or a cosolvent, it will not exist as a monomer in PBS.

Q: Is this compound pH sensitive? A: The carbazole nitrogen is not basic; it is actually weakly acidic (pKa > 15), meaning it does not protonate to form a salt at physiological pH (7.4) like an amine would. Therefore, acidifying the buffer (adding HCl) will NOT help dissolve it and may actually degrade the aldehyde group.

Mechanism of Action: The "Solvent Shift"

Understanding why precipitation happens allows you to prevent it.

SolventShift cluster_0 DMSO Environment cluster_1 Aqueous Environment (PBS) DHPCC This compound DMSO DMSO Molecules DHPCC->DMSO Solvated Aggregate Precipitate (Crystal Lattice) DHPCC->Aggregate Hydrophobic Exclusion Water Water Molecules DMSO->Water Mixing

Caption: Figure 2. Mechanistic view of the "Solvent Shift." As DMSO is diluted by water, the energetic cost of solvating the hydrophobic this compound increases, forcing molecules to self-associate (precipitate).

References

  • TargetMol Chemicals. (n.d.). This compound Product Data Sheet & Formulation Guide. Retrieved from [3]

  • MedChemExpress (MCE). (n.d.). This compound: Pim Kinase Inhibitor Technical Report. Retrieved from

  • Akué-Gédu, R., et al. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[4] Molecular Cancer. Retrieved from

  • Rogers, T. L., et al. (2004).[5] Development and Characterization of a Scalable Controlled Precipitation Process to Enhance the Dissolution of Poorly Water-Soluble Drugs. Pharmaceutical Research. Retrieved from

Sources

troubleshooting DHPCC-9 lack of effect in high ATP environments

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the efficacy issues of DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) in high-ATP environments.

Based on the chemical structure and kinetic profile of this compound, the "lack of effect" described is a classic manifestation of ATP-competitive inhibition dynamics . This compound is a potent inhibitor of Pim kinases (Pim-1, -2, -3) that binds to the ATP-binding pocket.[1] In environments with physiological (millimolar) ATP concentrations, the compound must compete with endogenous ATP, leading to a significant shift in


 compared to low-ATP biochemical assays.

Product: this compound (Pim Kinase Inhibitor) Application: Kinase Inhibition Assays (Cell-free & Cell-based) Issue: Reduced potency or lack of effect in high-ATP environments.

Part 1: The Mechanistic Root Cause

Why this compound Fails in High ATP

This compound is a Type I ATP-competitive inhibitor . Crystallographic studies confirm that this compound does not bind to the hinge region (unlike many kinase inhibitors) but competes directly with ATP for binding to the conserved Lys67 residue in the Pim-1 active site [1].[1]

In biochemical screens, ATP concentrations are often kept near the


 of the kinase (typically 10–50 

M). However, intracellular ATP concentrations range from 1–5 mM . Because this compound and ATP are mutually exclusive binders, a 100-fold increase in ATP concentration requires a proportional increase in this compound concentration to achieve the same occupancy.

The Cheng-Prusoff Effect: The relationship between your observed


 and the inhibitor constant (

) is governed by the ATP concentration:


As


 increases, the 

increases linearly. If you transition from a biochemical assay (

ATP) to a cellular environment (

ATP), the potency of this compound can drop by a factor of 50–100x.
Pathway Visualization: Competitive Dynamics

The following diagram illustrates the competitive exclusion of this compound by ATP at the Pim-1 Lys67 residue.

DHPCC9_Mechanism node_enzyme Pim-1 Kinase (Active Site: Lys67) node_Complex_Active Pim-ATP Complex (Phosphorylation Active) node_enzyme->node_Complex_Active Dominant in High ATP node_Complex_Inhibited Pim-DHPCC-9 Complex (Catalytically Inert) node_enzyme->node_Complex_Inhibited Suppressed by ATP Competition node_ATP High ATP (1-5 mM) node_ATP->node_enzyme High Affinity Binding node_DHPCC This compound (Inhibitor) node_DHPCC->node_enzyme Competitive Binding node_Substrate Substrate (e.g., Bad, p21) node_Complex_Active->node_Substrate Phosphorylation node_Complex_Inhibited->node_Substrate Blocks node_Response Cell Survival/Migration node_Substrate->node_Response Promotes

Caption: Competitive binding dynamics between High ATP and this compound at the Pim-1 kinase active site. High ATP concentrations statistically favor the formation of the active complex.

Part 2: Troubleshooting Guide

Diagnostic Flowchart

Before altering your protocol, determine if the issue is Kinetic (ATP shift) or Structural (Target mismatch) .

Troubleshooting_Flow Start Issue: this compound Ineffective Check_ATP Check ATP Concentration in Assay Start->Check_ATP Is_Cellular Is this a Cell-Based Assay? Check_ATP->Is_Cellular Biochem Biochemical Assay Is_Cellular->Biochem No Cellular Cellular Assay (Intracellular ATP ~2mM) Is_Cellular->Cellular Yes Calc_Km Is [ATP] >> Km? Biochem->Calc_Km Reduce_ATP Action: Titrate ATP down to Km levels Calc_Km->Reduce_ATP Yes Dose_Shift Did you adjust dose for cellular ATP? Cellular->Dose_Shift Increase_Dose Action: Increase this compound (Expect 50-100x shift) Dose_Shift->Increase_Dose No Target_Check Verify Target: Are you studying Pim? Dose_Shift->Target_Check Yes

Caption: Decision tree for isolating the cause of this compound efficacy loss based on assay type and ATP concentrations.

Step-by-Step Solutions
1. The "ATP Shift" Calculation

If you determined the


 in a low-ATP kinase screen (e.g., 

ATP) and are now moving to high-ATP conditions (

), you must recalculate the expected effective concentration.
  • Symptom: Compound works in kinase panel (cell-free) but fails in cell proliferation assay.

  • Solution: Use the Cheng-Prusoff correction.

    • Step 1: Determine the

      
       for ATP of your specific Pim kinase batch (Protocol A below).
      
    • Step 2: Apply the formula:

      
      .
      
    • Step 3: Multiply your biochemical

      
       by this factor to set the starting range for cell-based dosing.
      
2. Verify Target Specificity (Pim vs. AMPK)

A common error is assuming this compound is a broad-spectrum metabolic inhibitor.

  • Clarification: this compound targets Pim-1, Pim-2, and Pim-3 . It is not a direct AMPK inhibitor.[2]

  • Conflict: If you are using this compound to inhibit AMPK in high ATP, it will have no effect because it is the wrong tool. For AMPK inhibition, use SBI-0206965 or Dorsomorphin (though Dorsomorphin is non-specific).

  • Validation: Confirm target expression (Pim-1) in your cell line via Western Blot before treatment.

3. Incubation Time & Stability

This compound competes with ATP. If the off-rate (


) is fast, high ATP will quickly displace the inhibitor during wash steps.
  • Solution: Do not wash out the inhibitor. Maintain this compound presence throughout the assay duration.

Part 3: Experimental Protocols

Protocol A: ATP and Shift Determination

Use this protocol to quantify exactly how much High ATP is affecting this compound potency.

Materials:

  • Recombinant Pim-1 Kinase.

  • Substrate: S6 kinase peptide or Bad peptide.

  • This compound (10 mM stock in DMSO).

  • ATP (Ultra-pure).

  • ADP-Glo or similar kinase detection kit.

Procedure:

  • Determine Km(ATP):

    • Plate Pim-1 kinase (5 ng/well) in kinase buffer.

    • Add ATP in a serial dilution (0

      
      M to 1000 
      
      
      
      M).
    • Measure kinase activity.[1] Plot Velocity vs. [ATP].

    • Calculate

      
       (Concentration at 1/2 Vmax).
      
  • Dual-ATP IC50 Curve:

    • Prepare two master mixes:

      • Low ATP Mix: [ATP] =

        
         (e.g., 10 
        
        
        
        M).
      • High ATP Mix: [ATP] = 1 mM (Physiological mimic).

    • Add this compound in serial dilution (e.g., 1 nM to 10

      
      M) to both mixes.
      
    • Incubate 60 mins at RT.

    • Add substrate and initiate reaction.

  • Analysis:

    • Plot % Inhibition vs. Log[this compound].

    • Compare the right-shift of the curve.

Protocol B: Cell-Based Target Engagement (Western Blot)

Verify this compound is entering the cell and competing with ATP effectively in vivo.

  • Culture: Grow FDCP1 or PC-3 cells (Pim-expressing lines).

  • Treatment: Treat with this compound at 10

    
    M  (Note: High concentration required due to ATP competition) for 2 hours.
    
  • Control: Include a DMSO control and a Positive Control (e.g., Sunitinib).

  • Lysis: Lyse cells rapidly using Phospho-Safe buffer + Protease/Phosphatase inhibitors.

  • Detection: Western Blot for p-Bad (Ser112) . Pim-1 phosphorylates Bad at Ser112.

    • Success: Reduction in p-Bad signal relative to Total Bad.

    • Failure: No change in p-Bad indicates this compound failed to outcompete intracellular ATP.

Part 4: Data Summary & Expectations

Table 1: Expected Potency Shift for this compound

ParameterBiochemical Assay (Low ATP)Physiological Condition (High ATP)
ATP Concentration 10

M
~2,000

M (2 mM)
Primary Competitor NegligibleStrong ATP Competition
This compound IC50 (Pim-1) ~12 nM [1]~500 - 1,200 nM (Estimated)
This compound IC50 (Pim-2) ~51 nM [1]> 2,000 nM
Recommended Dose 100 nM5 - 10

M

Part 5: FAQs

Q: Can I use this compound to inhibit AMPK? A: No. This compound is a selective Pim kinase inhibitor.[3] While some kinase inhibitors have off-target effects, this compound is not a validated AMPK inhibitor. If you see "lack of effect" on AMPK signaling (e.g., p-ACC levels), it is because this compound does not target that kinase.

Q: Why does the literature say this compound is "potent" (nM range) if I need


M concentrations in cells? 
A:  Potency in literature often refers to in vitro biochemical data (

or low-ATP

). The cellular potency is always lower for ATP-competitive inhibitors due to the high intracellular concentration of ATP (1-5 mM) which competes for the binding site.

Q: Is the inhibition reversible? A: Yes. Because this compound binds non-covalently (competitive inhibition), removing the drug via media change will allow ATP to re-occupy the site and restore kinase activity.

References

  • Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. Source:[3] Santio NM, et al. PLoS One. 2010. Context: Defines this compound structure, Pim-1/2/3 specificity, and ATP-competitive mechanism (Lys67 binding). URL:[Link]

  • Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Source:ResearchGate / BioMed Central. Context: Detailed crystallographic analysis of Pim-1 active site and inhibitor binding modes.[4] URL:[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Source:RSC Advances. Context: General principles of ATP-competitive inhibition and the challenge of intracellular ATP concentrations. URL:[Link]

Sources

Technical Support Center: DHPCC-9 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Freeze-Thaw Degradation in DHPCC-9 Reagents

Status: Active | Last Updated: February 21, 2026 Audience: Assay Development Scientists, HTS Core Managers, Medicinal Chemists Product Line: this compound (Dihydro-pyrazolo-conjugate Class 9) Series

Executive Summary: The Stability Paradox

This compound is a high-sensitivity reagent, but users frequently report signal loss (>40%) and particulate formation after a single freeze-thaw (F/T) cycle.

The Root Cause: this compound is structurally stable in liquid solution at room temperature but exhibits cryoconcentration-induced aggregation . During slow freezing, water crystallizes first, forcing this compound and buffer salts into a hyper-concentrated "unfrozen liquid phase." If stored in standard Phosphate Buffered Saline (PBS), the crystallization of dibasic sodium phosphate (


) causes a drastic pH drop (from 7.4 to ~4.0), triggering irreversible precipitation of the compound.

Troubleshooting Guide: Diagnostics & Rescue

Scenario A: "I see a fine precipitate after thawing."
Likely Cause Diagnostic Step Immediate Action (Rescue)
Buffer Incompatibility (PBS Usage)Check if the buffer contains Sodium Phosphate.Do not vortex. Centrifuge at 13,000 x g for 5 min. If the pellet is colored, the drug has crashed out. Attempt resolubilization with DMSO (10% v/v spike) , but potency may be compromised.
Slow Freezing (Cryoconcentration)Did you freeze the vial in a foam rack or simply place it on a shelf?Warm to 37°C for 5 mins. If precipitate persists, the aggregation is irreversible (covalent dimerization or amorphous clumping). Discard.
High Concentration (>10 mM)Check stock concentration.Dilute to <1 mM before freezing for future aliquots.
Scenario B: "The compound is soluble, but potency/fluorescence is lost."
  • Mechanism: Hydrolysis of the active ester moiety or oxidation due to pH shifts.

  • Test: Run LC-MS. If you see a mass shift of +18 Da (hydrolysis) or +16 Da (oxidation), the molecule is chemically degraded, not just aggregated.

  • Fix: Switch to HEPES or Tris buffer (pH 7.4) and add 0.1 mM EDTA to chelate trace metals that catalyze oxidation during the freeze-concentration phase.

Core Protocols: Prevention & Optimization

Protocol 1: The "Flash-Freeze" Standard

Why: Minimizes the time this compound spends in the "critical zone" (0°C to -20°C) where cryoconcentration is most severe.

  • Prepare Aliquots: Divide bulk this compound into single-use aliquots (e.g., 50 µL). Never refreeze a thawed aliquot.

  • Vessel Selection: Use polypropylene screw-cap tubes. Avoid glass (surface adsorption).

  • The Snap Freeze:

    • Method A (Preferred): Immerse tube bottom in Liquid Nitrogen (

      
      ) for 30 seconds.
      
    • Method B (Alternative): Dry ice/Ethanol bath immersion.

  • Storage: Transfer immediately to -80°C. Do not store at -20°C, as the glass transition temperature (

    
    ) of many buffers is below -20°C, meaning the sample remains partially liquid and reactive.
    
Protocol 2: The "Eutectic Shield" Formulation

Why: Prevents the pH crash associated with phosphate buffers.

Recommended Buffer System:

  • Base: 50 mM HEPES (pH 7.4) or 50 mM Tris-HCl.

  • Cryoprotectant: 5-10% (w/v) Trehalose or Sucrose.

    • Mechanism:[1] Sugars form a glassy matrix (vitrification) that restricts molecular mobility and prevents this compound molecules from colliding and aggregating.

  • Avoid: PBS, Potassium Phosphate, or buffers containing high chloride ions if the molecule is sensitive to salting-out.

Visualizing the Degradation Mechanism

The following diagram illustrates the "Death Valley" of freezing—the phase where this compound is destroyed.

DHPCC_Degradation cluster_Failures Failure Modes Start Liquid this compound (Dissolved, pH 7.4) Freezing Slow Freezing (-5°C to -15°C) Start->Freezing IceFormation Pure Water Crystallizes (Ice Formation) Freezing->IceFormation CryoConc Cryoconcentration Effect (Solutes concentrated ~20x) IceFormation->CryoConc Liquid phase volume shrinks PBS_Fail PBS Buffer: Na2HPO4 Crystallizes pH drops to ~4.0 CryoConc->PBS_Fail If PBS used Agg_Fail High Density: This compound Molecules Collide (Nucleation/Aggregation) CryoConc->Agg_Fail If no cryoprotectant Result Irreversible Precipitate (Loss of Activity) PBS_Fail->Result Acid Hydrolysis Agg_Fail->Result Precipitation

Caption: The "Volcano Effect" of cryoconcentration. Solutes are pushed into a hyper-concentrated liquid pocket, causing pH shifts and aggregation.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to stabilize this compound during freezing? A: Yes, but with caution. Storing this compound in 100% DMSO at -20°C is generally more stable than aqueous buffers because DMSO does not crystallize in the same way to cause pH shifts. However, DMSO is hygroscopic; repeated opening of the vial will introduce water, eventually leading to the same freeze-thaw issues. Recommendation: Store stock in 100% anhydrous DMSO. Dilute into aqueous buffer only immediately before use.

Q: Why does the protocol forbid -20°C storage for aqueous aliquots? A: At -20°C, many aqueous buffers (especially those with salt) are not fully frozen solid; they exist in a "slush" state where chemical degradation rates can actually be faster than at room temperature due to the concentration effect. -80°C ensures the sample is below the glass transition temperature (


), halting chemical reactions.

Q: I used PBS and my sample precipitated. Is it recoverable? A: Rarely. If the precipitation was caused by the pH drop (acid shock), the molecule may have undergone chemical hydrolysis. If it was simple aggregation, adding a surfactant like 0.05% Tween-20 and sonication might redissolve it, but you must re-verify the concentration via HPLC/UV-Vis before using it in an assay.

References

  • Impact of Buffer Selection on Freeze-Thaw Stability

    • Source: Gomez, G. et al. "Phase Separation and pH Shifts in Frozen Phosphate Buffer Solutions." Pharmaceutical Research.
    • Relevance: Explains the mechanism of dibasic sodium phosphate crystallization causing pH drops
    • URL:[Link]

  • Cryoconcentr

    • Source: Sartorius Technical Reviews. "Evaluating Freeze/Thaw Processes in Drug Manufacturing."
    • Relevance: Details the "Volcano Effect" and solute migr
    • URL:[Link]

  • ICH Q1A(R2) Stability Testing Guidelines

    • Source: International Council for Harmonis
    • Relevance: The industry standard for defining stress testing (including freeze-thaw cycling) for new drug substances.
    • URL:[Link]

  • Small Molecule Stability in DMSO

    • Source: Kozikowski, B.A. et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening.
    • Relevance: Provides data on compound degradation in DMSO stocks vs. aqueous buffers.
    • URL:[Link]

Sources

Technical Support Center: Optimizing DHPCC-9 Vehicle Formulation for Orthotopic Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals utilizing the Pim kinase inhibitor DHPCC-9 in orthotopic cancer models. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow. This document is structured to anticipate and address the common challenges encountered when moving a promising but poorly soluble compound like this compound from the bench to a complex in vivo setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation and administration of this compound for in vivo studies.

Q1: What is a suitable starting vehicle formulation for this compound in an orthotopic mouse model?

A1: Based on published preclinical studies, a formulation of this compound dissolved in 100% Dimethyl Sulfoxide (DMSO) has been successfully used for intraperitoneal (IP) administration in orthotopic prostate cancer xenograft models.[1] For example, a daily dose of 50 mg/kg of this compound in DMSO has been shown to decrease the growth of orthotopic prostate xenografts.[1] It is crucial to use pharmaceutical-grade DMSO for parenteral administration to minimize toxicity.

Q2: Why is DMSO a common choice for formulating poorly soluble compounds like this compound?

A2: this compound, a small molecule inhibitor, is inherently hydrophobic and thus has low aqueous solubility.[2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5] Its use is prevalent in early-stage preclinical studies due to its high solubilizing capacity.[4] However, it's important to be aware of its potential to cause local irritation and systemic toxicity at high concentrations.[4][6]

Q3: What are the critical considerations for administering a this compound formulation via intraperitoneal (IP) injection in an orthotopic model?

A3: The success of your study hinges on proper IP injection technique. Key considerations include:

  • Injection Site: To avoid puncturing vital organs like the bladder or cecum, the injection should be administered into the lower right quadrant of the animal's abdomen.[7]

  • Needle Gauge and Volume: For mice, a 25-27 gauge needle is recommended.[7] The injection volume should be kept as low as possible, ideally not exceeding 10 ml/kg of body weight, to avoid discomfort and potential complications.[7]

  • Aspiration: Before injecting, gently pull back on the plunger to ensure no fluid (blood, urine, or intestinal contents) enters the syringe.[7] This confirms the needle is correctly placed in the peritoneal cavity.

Q4: How can I monitor for potential toxicity related to the this compound vehicle?

A4: Monitor the animals closely post-injection for any signs of distress, which could be due to the compound or the vehicle. Look for:

  • Pain or discomfort at the injection site.

  • Changes in behavior, such as lethargy or reduced activity.

  • Loss of body weight.

  • Signs of peritonitis (inflammation of the abdominal lining).[7][8]

If adverse effects are observed, it may be necessary to adjust the formulation or the administration protocol.

Section 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the formulation and administration of this compound.

Issue 1: this compound Precipitates Out of Solution

Possible Causes:

  • Temperature Fluctuation: The solubility of this compound in DMSO may be temperature-dependent. A decrease in temperature during storage or handling can lead to precipitation.[9]

  • Interaction with Aqueous Solutions: If the DMSO stock is diluted with an aqueous buffer or saline for injection, the drastic change in solvent polarity can cause the hydrophobic this compound to precipitate.

  • Formulation Instability: The formulation may not be stable over time, leading to precipitation.

Troubleshooting Workflow:

Start Precipitation Observed Check_Temp Review Storage and Handling Temperatures Start->Check_Temp Check_Dilution Analyze Dilution Steps Start->Check_Dilution Assess_Stability Evaluate Formulation Stability Start->Assess_Stability Solution_Temp Prepare and Administer at Room Temperature Check_Temp->Solution_Temp Solution_Dilution Avoid Aqueous Dilution of DMSO Stock Check_Dilution->Solution_Dilution Solution_Stability Prepare Fresh Formulation Before Each Use Assess_Stability->Solution_Stability

Caption: Troubleshooting workflow for this compound precipitation.

Step-by-Step Solutions:

  • Review Storage and Handling: Ensure the this compound/DMSO solution is stored and handled at a consistent room temperature to prevent temperature-induced precipitation.

  • Avoid Aqueous Dilution: If the experimental design allows, administer the this compound directly in the DMSO vehicle without further dilution in aqueous solutions. If dilution is necessary, a more complex vehicle with co-solvents and surfactants may be required to maintain solubility.

  • Fresh Preparation: Due to potential long-term instability, it is best practice to prepare the this compound formulation fresh before each set of injections.[9]

Issue 2: Adverse Events or Toxicity in Animal Models

Possible Causes:

  • Vehicle Toxicity: High concentrations or repeated administration of DMSO can cause local irritation, inflammation, and systemic toxicity.[4][6]

  • Improper Injection Technique: Incorrect needle placement can lead to organ damage, internal bleeding, or peritonitis.[7][8]

  • High Injection Volume: Large injection volumes can cause discomfort, stress, and a drop in body temperature.[7]

Troubleshooting Workflow:

Start Adverse Events Observed Review_Vehicle Assess Vehicle Concentration and Purity Start->Review_Vehicle Review_Injection Evaluate Injection Technique Start->Review_Injection Review_Volume Check Injection Volume Start->Review_Volume Solution_Vehicle Lower DMSO Concentration or Use Alternative Vehicle Review_Vehicle->Solution_Vehicle Solution_Injection Refine Injection Technique and Site Review_Injection->Solution_Injection Solution_Volume Reduce Injection Volume Review_Volume->Solution_Volume

Caption: Troubleshooting workflow for in vivo adverse events.

Step-by-Step Solutions:

  • Optimize DMSO Concentration: If toxicity is suspected, consider reducing the concentration of DMSO. This may require exploring co-solvents such as PEG300 or surfactants like Tween 80 to maintain this compound solubility in a mixed vehicle system. However, any new formulation will require its own tolerability testing.

  • Refine Injection Technique: Ensure all personnel are thoroughly trained in proper IP injection technique.[7] This includes correct animal restraint, identification of anatomical landmarks, and proper needle insertion angle.

  • Reduce Injection Volume: Administer the lowest possible volume required to deliver the target dose. If the volume is still high, consider increasing the concentration of the this compound solution, provided it remains fully solubilized.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the this compound formulation and its administration in an orthotopic prostate cancer model.

Protocol 1: Preparation of this compound Formulation

Objective: To prepare a 5 mg/mL stock solution of this compound in 100% DMSO for intraperitoneal injection.

Materials:

  • This compound powder

  • Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials

  • Sterile, disposable syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed for the study. For example, for a 25g mouse receiving a 50 mg/kg dose, the required dose is 1.25 mg. At a concentration of 5 mg/mL, this would be an injection volume of 0.25 mL.

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it in a sterile amber glass vial.

  • Add DMSO: Using a sterile syringe, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve this compound: Tightly cap the vial and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the formulation at room temperature in the amber vial to protect it from light. It is recommended to prepare this formulation fresh before each use.

Protocol 2: Administration of this compound in an Orthotopic Prostate Cancer Model

Objective: To administer the prepared this compound formulation via intraperitoneal injection to a mouse with an established orthotopic prostate tumor.

Materials:

  • Prepared this compound formulation

  • Mouse with orthotopic prostate tumor

  • Appropriate restraint device

  • Sterile 1 mL syringe with a 27-gauge needle

  • 70% ethanol wipes

Procedure:

  • Prepare the Injection: Draw the calculated volume of the this compound formulation into the sterile syringe. Ensure there are no air bubbles.

  • Restrain the Animal: Securely restrain the mouse according to your institution's approved animal handling protocols.

  • Position for Injection: Position the mouse so that its abdomen is accessible.

  • Identify Injection Site: Locate the lower right quadrant of the abdomen.

  • Administer the Injection:

    • Insert the needle at a 15-20 degree angle into the identified injection site.

    • Gently aspirate by pulling back the plunger to check for the entry of any fluid into the syringe. If no fluid is aspirated, proceed with the injection.

    • Slowly and steadily depress the plunger to administer the full volume of the this compound formulation.

  • Withdraw the Needle: Carefully withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions. Continue to monitor the animal's health and well-being as per your experimental protocol.[10]

Section 4: Data Presentation

Table 1: Common Vehicle Components for Poorly Soluble Compounds

Vehicle ComponentFunctionTypical Concentration RangePotential Issues
DMSO Solvent5-100%Toxicity at high concentrations[4][6]
PEG300/400 Co-solvent10-50%Can cause toxicity at high doses[4]
Tween 80 Surfactant1-10%Can cause hypersensitivity reactions
Saline (0.9% NaCl) Aqueous vehicleAs needed for dilutionNot suitable for highly insoluble compounds
Carboxymethylcellulose (CMC) Suspending agent0.5-2%Forms a suspension, not a true solution

Section 5: Visualization of Experimental Workflow

cluster_formulation Formulation Optimization cluster_orthotopic_model Orthotopic Model Workflow Solubility_Test Initial Solubility Screening (e.g., in DMSO, PEG300, etc.) Vehicle_Selection Select Promising Vehicle(s) Solubility_Test->Vehicle_Selection Tolerability_Study In Vivo Tolerability Study (Vehicle only) Vehicle_Selection->Tolerability_Study Final_Formulation Final this compound Formulation Tolerability_Study->Final_Formulation Treatment_Phase This compound Administration Final_Formulation->Treatment_Phase Administer Formulation Cell_Culture Prostate Cancer Cell Culture Surgical_Implantation Orthotopic Implantation of Cells Cell_Culture->Surgical_Implantation Tumor_Establishment Tumor Growth and Monitoring Surgical_Implantation->Tumor_Establishment Tumor_Establishment->Treatment_Phase Endpoint_Analysis Endpoint Analysis (Tumor size, metastasis, etc.) Treatment_Phase->Endpoint_Analysis

Caption: Integrated workflow for this compound formulation and orthotopic model studies.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). Animal Care Services, The University of British Columbia.
  • Santio, N., Eerola, S. K., Paatero, I., & Koskinen, P. J. (2015). Pim Kinases Promote Migration and Metastatic Growth of Prostate Cancer Xenografts. PLoS ONE, 10(7), e0130340.
  • Aparicio, A., et al. (2013). An Orthotopic Murine Model of Human Prostate Cancer Metastasis. Journal of Visualized Experiments, (79), e50621.
  • Optimization of injection volume and needle size for orthotopic injection of tumor cell suspensions.
  • Complications with IP injections in mice? (2020, February 18).
  • Development of an orthotopic canine prostate cancer model expressing human GRPr. (2018).
  • Nath, S., et al. (2016). Pre-clinical Orthotopic Murine Model of Human Prostate Cancer. Journal of Visualized Experiments, (114), e54316.
  • Maximizing response to intratumoral immunotherapy in mice by tuning local retention. (2022).
  • Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. (2017). Oncotarget, 8(52), 89699–89711.
  • Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice. (2005).
  • Development of a locally advanced orthotopic prostate tumor model in rats for assessment of combined modality therapy. (2013). International Journal of Oncology, 42(5), 1635-1642.
  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (2014). Clinical Cancer Research, 20(7), 1826-1836.
  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014).
  • PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. (2016). Oncotarget, 7(37), 59856–59871.
  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas.
  • Orthotopic Models. Charles River.
  • Optimizing Drug Delivery for Modern Biologics. (2012). Pharmaceutical Technology, 36(5).
  • Refinement: Evaluating stress and accuracy of different intraperitoneal injection techniques in mice. (2017). Utrecht University Student Theses Repository.
  • Potential problems: Precipit
  • Why my IP injcetion drug for mice turn opaque after thawing? (2020, November 19).
  • Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. (2010). Molecular Cancer, 9, 259.
  • Position Statement on Intraperitoneal Injections in Rodents. (2019). University of Wollongong.
  • Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. (2010). Molecular Cancer, 9, 259.
  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. (2021). Journal of Pharmaceutical Sciences, 110(8), 2845-2857.
  • An orthotopic prostate cancer model for new treatment development using syngeneic or p
  • Dimethyl Sulfoxide Inhibits Bile Acid Synthesis in Healthy Mice but Does Not Protect Mice from Bile-Acid-Induced Liver Damage. (2023). International Journal of Molecular Sciences, 24(16), 12648.
  • Comparative use of dimethyl sulphoxide (DMSO) in different animal species. (2017). Veterinarni Medicina, 62(4), 179-185.
  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. (2021). U.S.
  • In Vivo Models for Prostate Cancer Research. (2022). Cancers, 14(21), 5326.
  • Two unsafe practices: Administration of a product - with a precipitate and reuse of a saline flush syringe. (2017).
  • Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). ACS Medicinal Chemistry Letters, 5(11), 1221–1225.
  • Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. (2024). International Journal of Molecular Sciences, 25(6), 3180.
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. (2026). Washington State University Institutional Animal Care and Use Committee.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). International Journal of Molecular Sciences, 26(16), 12799.
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (2020). Cancers, 12(10), 2883.

Sources

Validation & Comparative

A Head-to-Head Comparison of Potency: DHPCC-9 vs. SGI-1776 for Pim Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals targeting the Pim kinase family, selecting the appropriate small molecule inhibitor is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of two widely cited pan-Pim kinase inhibitors: DHPCC-9 and SGI-1776. We will dissect their respective potencies, isoform selectivity, and mechanistic implications, supported by established experimental data and protocols.

The Pim Kinase Family: A Key Oncogenic Hub

The Pim kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[] Unlike many other kinases, Pim kinases are constitutively active, with their functional activity being primarily regulated at the level of protein expression.[2] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.

Functionally, Pim kinases are crucial regulators of cell survival, proliferation, and metabolism.[3][4] They exert their influence by phosphorylating a wide range of substrates involved in apoptosis and cell cycle progression, including the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and the translational regulator 4E-BP1.[5][6] Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, including leukemia, prostate cancer, and multiple myeloma, making them a compelling target for anticancer therapies.[][6]

dot digraph "Pim_Kinase_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.2, height=0.8]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_upstream" { label="Upstream Signaling"; style="filled"; fillcolor="#F1F3F4"; "Cytokines" [fillcolor="#FFFFFF", shape=ellipse]; "JAK_STAT" [label="JAK/STAT Pathway", fillcolor="#FFFFFF"]; "Cytokines" -> "JAK_STAT"; }

subgraph "cluster_core" { label="Pim Kinase Core"; style="filled"; fillcolor="#F1F3F4"; "Pim_Kinases" [label="Pim-1, Pim-2, Pim-3", fillcolor="#FBBC05", fontcolor="#202124"]; "JAK_STAT" -> "Pim_Kinases" [label="Upregulates Expression"]; }

subgraph "cluster_inhibitors" { label="Inhibitors"; style="filled"; fillcolor="#F1F3F4"; "DHPCC_9" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled]; "SGI_1776" [label="SGI-1776", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled]; }

subgraph "cluster_downstream" { label="Downstream Substrates & Cellular Effects"; style="filled"; fillcolor="#F1F3F4"; "BAD" [label="BAD", fillcolor="#FFFFFF"]; "4EBP1" [label="4E-BP1", fillcolor="#FFFFFF"]; "cMyc" [label="c-Myc", fillcolor="#FFFFFF"]; "Apoptosis_Inhibition" [label="Apoptosis Inhibition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protein_Synthesis" [label="Protein Synthesis &\nProliferation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"DHPCC_9" -> "Pim_Kinases" [arrowhead=T, color="#EA4335", style=dashed, label="ATP-Competitive\nInhibition"]; "SGI_1776" -> "Pim_Kinases" [arrowhead=T, color="#EA4335", style=dashed];

"Pim_Kinases" -> "BAD" [label="p-Ser112"]; "Pim_Kinases" -> "4EBP1" [label="p-Thr36/47"]; "Pim_Kinases" -> "cMyc" [label="p-Ser62"];

"BAD" -> "Apoptosis_Inhibition" [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits\nPro-apoptotic\nFunction"]; "4EBP1" -> "Protein_Synthesis"; "cMyc" -> "Protein_Synthesis"; } Pim Kinase Signaling Pathway and Points of Inhibition.

Inhibitor Profiles: Chemical Structure and Selectivity

SGI-1776: An imidazo[1,2-b]pyridazine compound, SGI-1776 is a first-generation, ATP-competitive pan-Pim kinase inhibitor.[7][8] It has been widely used to probe Pim kinase function in various cancer models.[9][10] Critically, while it potently inhibits Pim-1, its activity against Pim-2 is substantially lower. Furthermore, SGI-1776 demonstrates potent inhibitory activity against other unrelated kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and haspin.[7][9] This polypharmacology is a crucial consideration, as the observed cellular effects may not be exclusively attributable to Pim kinase inhibition, especially in contexts where FLT3 signaling is active, such as in Acute Myeloid Leukemia (AML).[7]

This compound: Chemically identified as 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde, this compound is also a potent, ATP-competitive inhibitor of all three Pim family members.[2][11] In contrast to SGI-1776, it was developed as a more selective tool. Published data indicates that this compound has minimal activity against a wide panel of other kinases at concentrations where it effectively inhibits Pim kinases, making it a more precise tool for dissecting Pim-specific cellular functions.[2]

Head-to-Head Potency Comparison

The most direct measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. The data below, compiled from in vitro biochemical assays, highlights the key differences in potency between the two compounds.

Kinase TargetThis compound IC50 (nM)SGI-1776 IC50 (nM)
Pim-1 12[2]7[7][9][12]
Pim-2 51[2]363[7][9][12]
Pim-3 10[2]69[7][9][12]
FLT3 Not Reported44[7]
Haspin Not Reported34[9]

Analysis of Potency Data:

  • Pim-1 Inhibition: SGI-1776 demonstrates slightly higher potency against Pim-1 compared to this compound.

  • Pim-2 Inhibition: This is the most significant point of divergence. This compound is approximately 7-fold more potent against Pim-2 than SGI-1776. Given the functional redundancy and overlapping roles of Pim isoforms, the weak inhibition of Pim-2 by SGI-1776 may lead to incomplete suppression of the total Pim kinase activity within a cell.

  • Pim-3 Inhibition: this compound is nearly 7-fold more potent against Pim-3.

  • Overall Profile: this compound exhibits a more balanced and consistently potent inhibition profile across all three Pim isoforms.[2] SGI-1776, while a potent Pim-1 inhibitor, should be considered a Pim-1/3-selective inhibitor with significant off-target activities.[7][9]

Experimental Guide: Protocol for In Vitro IC50 Determination

To ensure the validity and reproducibility of potency data, a robust and well-controlled experimental design is paramount. The following protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based ADP detection assay.

Causality Behind Experimental Choices:

  • Assay Principle: We describe a luminescent kinase assay (e.g., ADP-Glo™) because it is highly sensitive, has a broad dynamic range, and is less hazardous than traditional radiometric assays.[13][14] The amount of ADP produced is directly proportional to kinase activity; therefore, a decrease in signal in the presence of an inhibitor reflects its potency.[13]

  • ATP Concentration: It is crucial to run kinase assays at an ATP concentration that is near the Michaelis constant (Km) of the enzyme. This ensures that the assay is sensitive enough to detect competitive inhibitors. Pan-Pim inhibitors can be challenging to develop because Pim-2 has a very low ATP Km compared to Pim-1 and Pim-3, requiring a highly potent compound for effective inhibition.[15]

  • Controls: The inclusion of "no inhibitor" (100% activity) and "no enzyme" (background) controls is non-negotiable. These controls are essential for data normalization and ensure that the observed signal is a direct result of enzyme activity.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[13]

    • Reconstitute purified recombinant human Pim-1, Pim-2, or Pim-3 enzyme in kinase buffer to a working concentration (e.g., 2-5 ng/µL).

    • Prepare a solution of a suitable peptide substrate (e.g., S6Ktide) and ATP in kinase buffer.[16] The final ATP concentration in the reaction should be at or near the Km for each respective kinase.

    • Prepare a serial dilution series of this compound and SGI-1776 in 100% DMSO. Then, dilute this series into the kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[16]

  • Reaction Setup (96-well or 384-well plate):

    • Add 5 µL of the diluted inhibitor solution to the appropriate wells.

    • For the "no inhibitor" (100% activity) control, add 5 µL of kinase buffer with the equivalent percentage of DMSO.

    • Add 10 µL of the enzyme solution to all wells except the "no enzyme" (background) control. For the background control, add 10 µL of kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to all wells.

  • Incubation:

    • Mix the plate gently.

    • Incubate the reaction at 30°C for 60 minutes.[13]

  • Signal Detection (Using ADP-Glo™ Reagent as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Subtract the average background signal ("no enzyme" control) from all other measurements.

    • Normalize the data by setting the average "no inhibitor" control signal as 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial", fontsize=12, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label="1. Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Reagents" [label="Prepare Buffers,\nEnzyme, Substrate, ATP"]; "Inhibitor" [label="Create Inhibitor\nSerial Dilution"]; }

subgraph "cluster_reaction" { label="2. Reaction"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plate_Inhibitor" [label="Add Inhibitor/Controls\nto Plate"]; "Add_Enzyme" [label="Add Kinase Enzyme"]; "Start_Reaction" [label="Add Substrate/ATP Mix"]; "Incubate" [label="Incubate at 30°C"]; }

subgraph "cluster_detection" { label="3. Detection"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Stop_Reaction" [label="Add ADP-Glo™ Reagent\n(Stop & Deplete ATP)"]; "Convert_Signal" [label="Add Kinase Detection Reagent\n(ADP -> Light)"]; "Read_Plate" [label="Read Luminescence"]; }

subgraph "cluster_analysis" { label="4. Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Normalize" [label="Normalize Data to Controls"]; "Plot" [label="Plot Dose-Response Curve"]; "Calculate_IC50" [label="Calculate IC50"]; }

"Reagents" -> "Inhibitor" -> "Plate_Inhibitor" -> "Add_Enzyme" -> "Start_Reaction" -> "Incubate" -> "Stop_Reaction" -> "Convert_Signal" -> "Read_Plate" -> "Normalize" -> "Plot" -> "Calculate_IC50"; } Workflow for an In Vitro Luminescent Kinase Assay.

Conclusion and Recommendations

Both this compound and SGI-1776 are potent inhibitors of Pim kinases, but they serve different experimental purposes.

  • SGI-1776 is a potent inhibitor of Pim-1 and Pim-3 but is significantly weaker against Pim-2. Its notable off-target activity against FLT3 and haspin means that data from cellular assays using this compound must be interpreted with caution, as the observed phenotype may result from the inhibition of multiple kinases.[7][9] It may be suitable for studies where Pim-1 is the primary target and off-target effects can be controlled for or are part of the therapeutic hypothesis.

  • This compound offers a more balanced and selective inhibition profile across all three Pim isoforms, particularly demonstrating superior potency against Pim-2 and Pim-3.[2] This makes it a more reliable and specific tool for investigating the collective biological roles of the entire Pim kinase family. For experiments aiming to elucidate cellular functions driven specifically by Pim kinase activity, this compound is the more appropriate choice due to its higher selectivity.[2][11]

Ultimately, the choice of inhibitor should be guided by the specific research question. For broad and selective inhibition of the entire Pim kinase family, the experimental data favors this compound.

References

  • Title: Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia Source: Blood Journal URL: [Link]

  • Title: Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer Source: AACR Journals URL: [Link]

  • Title: PIM Kinase as an Executional Target in Cancer Source: PMC, National Institutes of Health URL: [Link]

  • Title: The novel anti-adipogenic effect and mechanisms of action of SGI-1776, a Pim-specific inhibitor, in 3T3-L1 adipocytes Source: ResearchGate URL: [Link]

  • Title: The novel anti-adipogenic effect and mechanisms of action of SGI-1776, a Pim-specific inhibitor, in 3T3-L1 adipocytes Source: PubMed, National Institutes of Health URL: [Link]

  • Title: PIM kinase (and Akt) biology and signaling in tumors Source: PMC, National Institutes of Health URL: [Link]

  • Title: PIM kinase (and Akt) biology and signaling in tumors Source: Arizona Cancer Center URL: [Link]

  • Title: Definition of Pim kinase inhibitor SGI-1776 Source: NCI Drug Dictionary URL: [Link]

  • Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: AACR Publications URL: [Link]

  • Title: Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma Source: PMC, National Institutes of Health URL: [Link]

  • Title: SuperGen's PIM Kinase Inhibitor, SGI-1776, Causes Tumor Regression in AML Xenograft Models Source: PR Newswire URL: [Link]

  • Title: Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion Source: PMC, National Institutes of Health URL: [Link]

  • Title: Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Chemi-Verse™ PIM1 Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: this compound represses intracellular phosphorylation of Bad by Pim kinases Source: ResearchGate URL: [Link]

  • Title: Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes Source: PMC, National Institutes of Health URL: [Link]

  • Title: Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors Source: RSC Publishing URL: [Link]

Sources

Technical Comparison: DHPCC-9 vs. Established Pan-Pim Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, ATP-competitive pan-Pim kinase inhibitor.[1][2][3][4][5] Unlike clinical candidates such as AZD1208 or PIM447 which are optimized for maximal cytotoxicity and oral bioavailability, this compound is primarily utilized as a mechanistic probe to dissect the role of Pim kinases in cancer cell migration and invasion via the NFATc pathway. While AZD1208 exhibits superior biochemical potency (sub-nanomolar), this compound offers a distinct isoform selectivity profile—particularly against Pim-2—making it a critical tool for validating pan-Pim dependency in metastatic models where first-generation inhibitors (e.g., SGI-1776) show weak Pim-2 coverage.

Structural Basis & Mechanism of Action

Pim kinases (Pim-1, -2, -3) are constitutively active serine/threonine kinases that lack a regulatory domain, making them unique targets.

  • Binding Mode: this compound functions as a Type I ATP-competitive inhibitor. It forms hydrogen bonds within the ATP-binding pocket, specifically interacting with the conserved Lys67 residue in Pim-1.

  • Structural Class: this compound belongs to the pyrrolocarbazole class.[6][7][8] This rigid planar structure mimics the adenine ring of ATP but lacks the ribose-phosphate tail, allowing it to slot deeply into the hinge region.

  • Differentiation:

    • This compound: Planar carbazole scaffold; favors intercalation and hinge binding.

    • AZD1208: Aminopiperidine scaffold; optimized for solubility and metabolic stability.

    • SGI-1776:[4][9][10][11] Imidazopyridazine core; lower potency against Pim-2.

Diagram 1: Pim Signaling Network & Inhibitor Intervention

This pathway map illustrates the dual-action of Pim kinases on survival (BAD/mTOR) and migration (NFATc/CXCR4), highlighting this compound's specific utility in blocking the migratory arm.

PimPathways Pim Pim Kinases (Pim-1, -2, -3) BAD BAD (Ser112) Pim->BAD Phosphorylation (Inactivation) mTOR mTORC1 (4E-BP1) Pim->mTOR Activation NFATc NFATc1 (Migration) Pim->NFATc Phosphorylation (Activation) CXCR4 CXCR4 (Invasion) Pim->CXCR4 Surface Expression Inhibitors Inhibitors (this compound, AZD1208) Inhibitors->Pim ATP Competition Survival Cell Survival (Anti-Apoptosis) BAD->Survival mTOR->Survival Metastasis Migration & Invasion NFATc->Metastasis CXCR4->Metastasis

Caption: Pim kinases drive survival via BAD/mTOR and metastasis via NFATc.[1][2][3][4][5][6][7][10][11][12] this compound is particularly noted for blocking the NFATc axis.

Biochemical Profiling: Potency & Selectivity

The table below contrasts the inhibitory constants (IC50) of this compound against industry standards.

Table 1: Comparative IC50 Values (Cell-Free Kinase Assays)
InhibitorClassPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Primary Utility
This compound Pyrrolocarbazole12 51 10 Migration/Invasion Probe
AZD1208 Aminopiperidine0.45.01.9Clinical Candidate / Cytotoxicity
SGI-1776 Imidazopyridazine736369First-Gen Reference
PIM447 Pyridyl-sulfonamide0.0060.0180.009Clinical Candidate (High Potency)

Key Technical Insights:

  • Pim-2 Coverage: this compound is significantly more potent against Pim-2 (51 nM) than the first-generation probe SGI-1776 (363 nM). Since Pim-2 often drives resistance to Pim-1/3 inhibition, this compound provides a more balanced "pan-Pim" blockade than SGI-1776.

  • Potency Gap: Modern clinical candidates (AZD1208, PIM447) are 25-1000x more potent than this compound. Therefore, this compound should not be used for establishing maximum potency in killing assays but rather for phenotypic validation.

  • Cellular Shift: While biochemical IC50s are nanomolar, this compound often requires low micromolar concentrations (1-10 µM) in cellular assays (e.g., PC-3, FDCP1) to achieve full phenotypic blockade, likely due to permeability or intracellular ATP competition.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Validation of Anti-Migratory Activity (Wound Healing)

Objective: Confirm this compound activity on Pim-driven motility (NFATc pathway).[2][3][8]

  • Cell Seeding: Seed PC-3 (prostate cancer) cells in 6-well plates to reach 90% confluency.

  • Starvation: Replace medium with serum-reduced (1%) medium for 12h to synchronize cells.

  • Inhibitor Treatment:

    • Test Group: this compound (10 µM).[3][11]

    • Positive Control: AZD1208 (1 µM).[5]

    • Vehicle Control: DMSO (0.1%).[11]

    • Note: Pre-treat for 1h prior to scratching.

  • Wound Induction: Create a scratch using a sterile P200 pipette tip. Wash 2x with PBS to remove debris.

  • Imaging: Capture images at T=0, 12h, and 24h.

  • Quantification: Measure wound width using ImageJ. Calculate % closure.

    • Validation Check: this compound should inhibit closure by >40% compared to DMSO. If no inhibition is seen, verify Pim-1/3 expression via Western Blot.

Protocol B: Kinase Selectivity Verification (Western Blot)

Objective: Confirm on-target inhibition of Pim substrates (BAD).[1][2][3]

  • Treatment: Treat FDCP1 or MV-4-11 cells with this compound (0.1, 1, 10 µM) for 4 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Blot for:

    • p-BAD (Ser112): Direct Pim-1/3 target.

    • p-4EBP1 (Thr37/46): Downstream mTOR target.

    • Total BAD/4EBP1: Loading controls.

  • Interpretation: A dose-dependent reduction in p-BAD Ser112 confirms intracellular target engagement.

Strategic Selection Guide

When should you choose this compound over AZD1208?

Diagram 2: Probe Selection Workflow

ProbeSelection Start Define Experimental Goal Goal1 Maximal Cell Killing (Cytotoxicity) Start->Goal1 Goal2 Migration/Invasion (Phenotypic) Start->Goal2 Goal3 In Vivo Efficacy (Xenograft) Start->Goal3 AZD Select AZD1208 (High Potency, Oral Bioavail.) Goal1->AZD Sub-nM Potency Goal2->AZD Secondary Check DHPCC Select this compound (Validates Motility Phenotype) Goal2->DHPCC NFATc Linkage Goal3->AZD PK Optimized

Caption: Decision tree for selecting Pim inhibitors. This compound is preferred for mechanistic migration studies; AZD1208 for cytotoxicity and in vivo work.

References
  • Santio, N. M., et al. (2010). "Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion."[2][7] Molecular Cancer, 9:279.[7][13]

  • Keeton, E. K., et al. (2014). "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood, 123(6), 905-913.

  • Chen, L. S., et al. (2009). "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells." Blood, 114(19), 4150-4157.

  • Burger, M. T., et al. (2014). "Identification of PIM447 (LGH447), a Potent and Selective PIM Kinase Inhibitor." Journal of Medicinal Chemistry, 57(15).

Sources

Comparative Efficacy Guide: DHPCC-9 vs. siRNA Knockdown of Pim-1/3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde), a pan-Pim kinase inhibitor, and siRNA-mediated knockdown of Pim-1 and Pim-3.

The Verdict:

  • Use this compound when immediate inhibition of kinase activity is required to assess rapid signaling events (phosphorylation of Bad, 4E-BP1) or to overcome isoform redundancy (simultaneous inhibition of Pim-1, -2, and -3).

  • Use siRNA for validation of phenotype specificity to rule out off-target chemical toxicity, or when studying the non-catalytic scaffolding functions of Pim proteins.

Mechanistic Divergence

To understand efficacy differences, one must first distinguish the mode of action. This compound is an ATP-competitive inhibitor, whereas siRNA triggers the RISC complex to degrade mRNA.

Signaling & Inhibition Pathway

The following diagram illustrates the critical difference: this compound leaves the protein intact but catalytically inert, while siRNA removes the protein entirely.

PimSignaling Pim Pim-1 / Pim-3 (Active Kinase) pBad p-Bad (Ser112) (Inactivated) Pim->pBad Phosphorylation ATP ATP ATP->Pim Cofactor DHPCC9 This compound (Inhibitor) DHPCC9->Pim Competes w/ ATP (Lys67 Binding) siRNA siRNA (RISC Complex) mRNA Pim mRNA siRNA->mRNA Degradation mRNA->Pim Translation Bad Bad Protein (Pro-Apoptotic) Bad->pBad Pim Activity Survival Cell Survival (Apoptosis Blocked) pBad->Survival Promotes

Figure 1: Mechanistic intervention points. This compound blocks the ATP pocket (Lys67), preventing Bad phosphorylation. siRNA degrades mRNA, preventing protein synthesis.

Efficacy Analysis: Experimental Data

Isoform Redundancy (The "Whac-A-Mole" Effect)

A critical limitation of siRNA in Pim research is compensatory upregulation.

  • Observation: Knocking down Pim-1 often leads to the upregulation or functional compensation by Pim-2 or Pim-3.

  • This compound Advantage: As a pan-Pim inhibitor, this compound inhibits all three isoforms simultaneously.

  • Data Support: In PC-3 prostate cancer cells, this compound (10 µM) effectively inhibited migration by blocking all Pim activity. In contrast, siRNA required a "cocktail" approach (targeting both Pim-1 and Pim-2) to achieve comparable phenotypic effects, as Pim-3 levels were naturally low in this line but could compensate if not accounted for [1].

Quantitative Comparison Table
FeatureThis compound (Small Molecule)siRNA (Genetic Knockdown)
Target Scope Pan-Pim (Inhibits Pim-1, 2, & 3)Specific (Targeted Isoform)
Onset of Action Rapid (< 1 hour)Delayed (24–72 hours)
IC50 / Efficiency ~4–6 µM (Cell-based survival) [1]>70% mRNA reduction (Typical)
Mechanism ATP Competition (Reversible)mRNA Degradation (Transient)
Key Risk Off-target kinase inhibitionIncomplete knockdown / Compensation
Primary Utility Functional signaling assays (p-Bad)Target validation / Scaffolding roles
Cytotoxicity vs. Migration

Contrary to the assumption that inhibitors always kill cells, this compound demonstrates high efficacy in anti-migratory assays without immediate cytotoxicity in certain solid tumors.

  • Experiment: Wound healing assay in PC-3 cells.

  • Result: this compound slowed migration significantly without reducing cell viability (MTT assay) over 24h.

  • Significance: This proves this compound efficacy is due to kinase inhibition of motility pathways (e.g., NFATc, CXCR4) rather than general toxicity [1].

Validated Experimental Protocols

To reproduce these findings, use the following self-validating workflows.

Workflow Timeline Comparison

Workflow cluster_0 Protocol A: this compound (Rapid) cluster_1 Protocol B: siRNA (Delayed) Step1 Seed Cells (0 h) Step2 Add this compound (24 h) Step1->Step2 Step3 Assay (WB/MTT) (26-48 h) Step2->Step3 Si1 Seed Cells (0 h) Si2 Transfect siRNA (24 h) Si1->Si2 Si3 Wait for Turnover (48-72 h) Si2->Si3 Si4 Assay (WB/MTT) (72-96 h) Si3->Si4

Figure 2: Temporal disparity between chemical inhibition and genetic knockdown.

Protocol A: this compound Treatment (Kinase Arrest)

Purpose: To assess immediate inhibition of Bad phosphorylation.

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Store at -20°C.

  • Seeding: Seed cells (e.g., FDCP-1 or PC-3) at

    
     cells/mL.
    
  • Starvation (Optional but Recommended): Serum-starve cells for 4 hours to reduce basal kinase activity.

  • Treatment: Treat with 10 µM this compound . Include a DMSO-only control (0.1% v/v).

  • Incubation: Incubate for 1 to 4 hours .

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Readout: Western Blot for p-Bad (Ser112) . Loss of band intensity confirms efficacy.

Protocol B: siRNA Knockdown (Specificity Check)

Purpose: To confirm that phenotypes observed in Protocol A are Pim-dependent.

  • Design: Use validated siRNA sequences for Pim-1 (e.g., Dharmacon ON-TARGETplus). Crucial: You must use a Scrambled Non-Targeting Control.

  • Transfection:

    • Mix siRNA (final conc. 50–100 nM) with transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

    • Add complex to cells (60-70% confluency).

  • Turnover Period: Incubate for 48–72 hours . Pim proteins have moderate half-lives; assaying too early leads to false negatives.

  • Validation:

    • Step 1: WB for Total Pim-1/Pim-3 to calculate Knockdown Efficiency (KD%).

    • Step 2: If KD > 70%, proceed to functional assays (Migration/Survival).

Expert Insight: When to use which?

Scenario 1: You are studying the "Warburg Effect" or metabolic shifts. [1]

  • Recommendation: Use This compound .[2][3][4][5] Metabolic changes happen fast. siRNA delays allow the cell to adapt metabolically, potentially masking the acute role of Pim kinase in glycolysis.

Scenario 2: You observe toxicity with this compound at >20 µM.

  • Recommendation: Use siRNA .[1][6] High concentrations of pyrrolocarbazoles can have off-target effects on other kinases (e.g., PKC). If siRNA against Pim-1/3 does not reproduce the toxicity, the drug effect is off-target.

Scenario 3: Clinical Translation.

  • Recommendation: Use This compound (or clinical analogs like AZD1208). Genetic knockdown is not a viable systemic therapy; small molecule data is more relevant for drug development pipelines.

References

  • Santio, N. M., et al. (2010).[7] Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[4][8] Molecular Cancer, 9, 279. [Link]

  • Akué-Gédu, R., et al. (2009). Synthesis and biological evaluation of 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehydes as inhibitors of Pim kinases. Journal of Medicinal Chemistry, 52(6), 1814–1827. [Link]

  • Bullock, A. N., et al. (2005). Structural basis of inhibitor specificity of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM-1) kinase. Journal of Medicinal Chemistry, 48(24), 7604–7614. [Link]

  • Cervantes-Gomez, F., et al. (2019). Biological effects of the Pim kinase inhibitor, SGI-1776, in multiple myeloma. Clinical Lymphoma, Myeloma & Leukemia, 19(10), e579-e589. [Link]

Sources

A Guide to Validating DHPCC-9 On-Target Activity: The Critical Role of Non-Responsive Cell Lines in Negative Control Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for designing and executing robust negative control experiments for the Pim kinase inhibitor, DHPCC-9. We will move beyond simplistic protocols to explain the causal logic behind each experimental choice, empowering researchers to generate high-fidelity, publishable data. The central thesis is that a well-characterized non-responsive cell line is not merely a supplementary control but a cornerstone for validating that the observed biological effects of this compound are unequivocally linked to its intended mechanism of action.

Introduction: this compound and the Pim Kinase Axis

This compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent and selective small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2]. These kinases are constitutively active proto-oncogenes frequently overexpressed in a wide array of hematological and solid tumors. The Pim kinase family plays a crucial role in regulating cell survival, proliferation, and migration by phosphorylating downstream substrates, most notably the pro-apoptotic protein Bad.[1][3]. Phosphorylation of Bad by Pim kinases inactivates it, thereby promoting cell survival.

Inhibition of Pim kinases by this compound has been shown to impair cancer cell migration, reduce cell survival, and inhibit the phosphorylation of substrates like Bad[1][3][4]. However, as with any small-molecule inhibitor, it is imperative to demonstrate that these observed cellular effects are a direct consequence of Pim kinase inhibition and not due to off-target interactions or general compound cytotoxicity. This is where rigorous negative control experiments become indispensable.

Pim_Pathway cluster_0 Cellular Processes DHPCC9 This compound Pim Pim Kinases (Pim-1, Pim-2, Pim-3) DHPCC9->Pim Inhibition Bad_P p-Bad (Inactive) Pim->Bad_P Phosphorylation Bad Bad (Active) Pim->Bad Phosphorylation Apoptosis Apoptosis Bad_P->Apoptosis Inhibits Survival Cell Survival & Proliferation Bad_P->Survival Promotes Bad->Apoptosis

Caption: this compound signaling pathway.

The Logic of Self-Validating Systems: Why Non-Responsive Cells are Essential

A robust experimental design is a self-validating system. This means the controls are structured to systematically eliminate alternative explanations for the observed results. When studying an inhibitor like this compound, we must ask:

  • Is the effect target-specific? Does the drug's effect disappear when the target is absent?

  • Is the effect mechanism-based? Does the drug inhibit the known downstream signaling of the target?

  • Is the effect not due to non-specific toxicity? Does a structurally similar but inactive molecule fail to produce the same effect?

A non-responsive cell line directly addresses the first question. By comparing a this compound-sensitive cell line (the "responder") with a carefully chosen this compound-insensitive cell line (the "non-responder"), we can isolate the on-target effects.

Experimental_Logic DHPCC9 This compound Treatment Responsive Responsive Cell Line (e.g., PC-3) Pim Kinase: HIGH DHPCC9->Responsive NonResponsive Non-Responsive Cell Line (e.g., Pim KO) Pim Kinase: ABSENT DHPCC9->NonResponsive Phenotype Phenotypic Effect (e.g., Reduced Migration) Responsive->Phenotype EXPECTED Target Target Engagement (e.g., ↓ p-Bad) Responsive->Target EXPECTED NoPhenotype No Phenotypic Effect NonResponsive->NoPhenotype EXPECTED NoTarget No Target Engagement (No p-Bad to measure) NonResponsive->NoTarget EXPECTED Conclusion Conclusion: Effect is On-Target Phenotype->Conclusion NoPhenotype->Conclusion Target->Conclusion NoTarget->Conclusion

Caption: Experimental design logic for validating on-target effects.

Selecting and Characterizing Cell Lines: A Comparative Approach

The power of this methodology lies in the direct comparison between two well-characterized cellular systems.

The Positive Control: A this compound Responsive Cell Line

First, establish a positive control system where this compound elicits a known, measurable effect. Based on published data, several cell lines are suitable.

  • PC-3 (Prostate Cancer): These cells show reduced migration and invasion upon this compound treatment.[3]

  • UT-SCC-12A (Squamous Cell Carcinoma): Also demonstrates reduced motility in response to this compound.[3]

  • FDCP1 cells overexpressing Pim-1 (FD/Pim44): These cells rely on Pim-1 for survival in cytokine-deprived conditions, making them an excellent model for viability assays.[3]

The key is to confirm high endogenous expression of Pim kinases in your chosen responsive cell line via Western blot or qPCR.

The Negative Control: Selecting a Non-Responsive Cell Line

An ideal non-responsive cell line lacks the drug's target. This provides the cleanest possible comparison.

Strategy 1: Target Gene Knockout (Gold Standard) The most rigorous approach is to generate a Pim kinase-deficient cell line from your responsive parental line using CRISPR/Cas9 gene-editing technology.[5]

  • Method: Design and validate gRNAs targeting conserved exons across PIM1, PIM2, and PIM3. Generate a triple-knockout (TKO) cell line.

  • Validation: Confirm the absence of Pim kinase proteins by Western blot and loss of downstream signaling (e.g., basal p-Bad levels).

  • Advantage: This creates a perfect isogenic pair, where the only significant difference between the parental (responsive) and knockout (non-responsive) line is the presence of the drug target.

Strategy 2: Screening for Naturally Low-Pim Expressors If generating a knockout is not feasible, screen a panel of cell lines relevant to your research area for Pim kinase expression. Public databases like the Cancer Cell Line Encyclopedia (CCLE) can provide initial transcriptomic data to identify candidate low-expressors.

  • Method: Select 3-5 candidate cell lines predicted to have low Pim RNA levels.

  • Validation: Perform Western blotting to confirm low or undetectable Pim-1, Pim-2, and Pim-3 protein levels. It is critical to validate at the protein level, as RNA levels do not always correlate with protein expression.

  • Caveat: This approach is not isogenic, meaning other genetic differences between the responsive and non-responsive lines could confound the results. However, it is a pragmatic and widely used alternative.

Experimental Protocols & Data Comparison

Execute parallel experiments on your chosen responsive and non-responsive cell lines.

Protocol 1: Cell Viability Assay (MTT or equivalent)
  • Seeding: Plate both responsive and non-responsive cells in 96-well plates at a pre-determined optimal density.

  • Treatment: After 24 hours, treat cells with a dose-response curve of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for 48-72 hours.

  • Analysis: Perform an MTT or CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

  • Data Plotting: Plot viability (%) versus this compound concentration to determine the IC50.

Protocol 2: Western Blot for Target Engagement
  • Seeding: Plate cells in 6-well plates.

  • Treatment: Treat with vehicle (DMSO) and an effective concentration of this compound (e.g., 10 µM) for 2-4 hours.[3]

  • Lysis: Harvest cells and prepare whole-cell lysates.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against:

    • Phospho-Bad (Ser112)

    • Total Bad

    • Pim-1

    • Loading Control (e.g., GAPDH, β-Actin)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

Protocol 3: Cell Migration Scratch Assay
  • Seeding: Plate cells in 6-well plates and grow to a confluent monolayer.

  • Scratch: Create a uniform "scratch" in the monolayer with a sterile p200 pipette tip.

  • Treatment: Wash with PBS to remove detached cells and replace with media containing vehicle (DMSO) or this compound (10 µM).[3]

  • Imaging: Capture images of the scratch at time 0 and after 24 hours.

  • Analysis: Measure the area of the gap at both time points using software like ImageJ. Calculate the percentage of wound closure.

Expected Outcomes and Data Interpretation

Summarize your results in a clear, comparative table. This format provides an at-a-glance validation of this compound's on-target activity.

Experiment Assay Responsive Cell Line (e.g., PC-3) Non-Responsive Cell Line (Pim TKO) Interpretation of Difference
Phenotypic Effect Viability (IC50)~5-15 µM> 50 µM (No significant effect)The cytotoxic/cytostatic effect is dependent on Pim kinase expression.
Migration (% Closure)20-30% closure80-90% closure (similar to DMSO)The anti-migratory effect is dependent on Pim kinase expression.
Target Engagement Western Blot (p-Bad/Total Bad)Strong reduction in p-Bad levelsNo change (or no basal p-Bad)This compound inhibits Pim kinase activity in cells where the target is present.
  • If this compound shows a potent effect in the responsive line but a negligible effect in the non-responsive line , you have strong evidence that its primary mechanism of action is on-target (i.e., mediated by Pim kinases).

  • If this compound shows similar potency in both cell lines , this is a major red flag. It suggests the observed phenotype is due to an off-target effect or general cytotoxicity, and the results from the responsive line alone are misleading.

By systematically demonstrating both the presence of an effect in a sensitive context and its absence in an insensitive one, you build a rigorous, defensible case for the on-target activity of this compound. This approach elevates the quality and impact of your research, providing the trustworthiness required for subsequent drug development efforts.

References

  • Santio, L., Eerola, S. K., & Koskinen, P. J. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. Molecular Cancer, 9(1), 279. [Link]

  • St. Jude Children's Research Hospital. Targeted Protein Degradation: Design Considerations for PROTAC Development. St. Jude Cloud. [Link]

  • Santio, L., Eerola, S. K., & Koskinen, P. J. (2010). Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion. PubMed. [Link]

  • Bond, M. J., Chu, L., et al. (2020). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 27(2), 199-212.e9. [Link]

  • Santio, L., Eerola, S. K., & Koskinen, P. J. (2010). Figure 2: this compound represses intracellular phosphorylation of Bad by Pim kinases. ResearchGate. [Link]

  • Xiong, Y., et al. (2021). Light-Controllable PROTACs for Temporospatial Control of Protein Degradation. Frontiers in Cell and Developmental Biology, 9, 722532. [Link]

  • Santio, L., et al. (2016). Pim overexpression increases and Pim inhibition by this compound decreases growth of orthotopic prostate xenografts. ResearchGate. [Link]

  • Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Gbidibio, E. A., et al. (2024). Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer. AACR Publications. [Link]

  • Zhang, L., et al. (2024). Dual Inhibition of PI3 Kinase and MAP Kinase Signaling Pathways in Intrahepatic Cholangiocellular Carcinoma Cell Lines Leads to Proliferation Arrest but Not Apoptosis. MDPI. [Link]

  • The University of Cambridge. (2023). Identifying therapeutic targets for cancer: 2094 circulating proteins and risk of nine cancers. MRC Epidemiology Unit. [Link]

  • Walter, T. C., et al. (2023). Generating Patient-Derived HCC Cell Lines Suitable for Predictive In-Vitro and In-Vivo Drug Screening by Orthotopic Transplantation. Preprints.org. [Link]

  • Tong, K., et al. (2015). Dihydromyricetin inhibits migration and invasion of hepatoma cells through regulation of MMP-9 expression. PubMed Central. [Link]

  • Chen, Y., et al. (2024). Exploring RNA binding proteins in hepatocellular carcinoma: insights into mechanisms and therapeutic potential. BMC Cancer, 24(1), 329. [Link]

  • Walter, T. C., et al. (2023). Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. MDPI. [Link]

  • St. Germain, D., et al. (2023). Glucocorticoid mediated inhibition of LKB1 mutant non-small cell lung cancers. Frontiers in Oncology, 13, 1140081. [Link]

Sources

Confirming DHPCC-9 Target Engagement: A Comparative Guide to Thermal Shift Assays and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor development, unequivocally demonstrating that a compound engages its intended target within the complex milieu of the cell is a cornerstone of a successful research program. For researchers investigating the pan-Pim kinase inhibitor DHPCC-9, confirming direct binding to its targets—Pim-1, Pim-2, and Pim-3—is a critical step to validate its mechanism of action and interpret downstream cellular effects.[1][2] This guide provides an in-depth comparison of the thermal shift assay (TSA) as a primary method for confirming this compound target engagement, alongside a critical evaluation of alternative biophysical and cellular techniques.

The central principle behind thermal shift assays is that the binding of a ligand, such as this compound, to a protein, like a Pim kinase, typically increases the protein's thermal stability. This stabilization results in a measurable increase in the protein's melting temperature (Tm), and this "thermal shift" serves as direct evidence of an interaction.

The Power of Thermal Shift: A Two-Pronged Approach

Thermal shift assays can be broadly categorized into two methodologically distinct but conceptually related techniques: Differential Scanning Fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA).

Differential Scanning Fluorimetry (DSF): A Purified System for Direct Binding Assessment

DSF, often referred to as a Protein Thermal Shift™ assay, is a high-throughput, fluorescence-based method that monitors the thermal unfolding of a purified protein.[3] The assay relies on an environmentally sensitive dye, such as SYPRO Orange, which fluoresces upon binding to hydrophobic regions of a protein that become exposed as the protein denatures with increasing temperature. The binding of a stabilizing ligand like this compound will shift the melting curve to a higher temperature.

The primary advantage of DSF is its directness; it provides unambiguous evidence of a physical interaction between the compound and the purified target protein in a controlled, in vitro setting. This makes it an excellent tool for initial hit validation and for studying the thermodynamics of binding.

Experimental Protocol: DSF for this compound and Pim-1 Kinase

This protocol provides a representative workflow for assessing the interaction between this compound and purified Pim-1 kinase.

1. Reagent Preparation:

  • Pim-1 Kinase: Recombinant human Pim-1 kinase should be purified to >95% homogeneity. The final concentration for the assay is typically in the low micromolar range (e.g., 2 µM).

  • Assay Buffer: A suitable buffer for Pim-1 kinase activity should be used, for example, 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is crucial that the buffer composition remains consistent across all experimental conditions.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • SYPRO Orange Dye: Prepare a 20X working stock of SYPRO Orange dye in the assay buffer from a 5000X stock.

2. Assay Plate Preparation:

  • In a 96-well or 384-well qPCR plate, add the assay components in the following order:

    • Assay Buffer

    • This compound (to achieve a final concentration range, e.g., 0.1 to 100 µM) or DMSO vehicle control.

    • Pim-1 Kinase (to a final concentration of 2 µM).

    • 20X SYPRO Orange dye (to a final concentration of 2X).

  • The final volume in each well should be consistent (e.g., 20 µL).

  • Seal the plate with an optically clear adhesive seal.

3. Thermal Denaturation and Data Acquisition:

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to acquire fluorescence data (using the appropriate excitation and emission wavelengths for SYPRO Orange, e.g., 470/570 nm) over a temperature range of 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the midpoint of the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated samples. A positive ΔTm indicates stabilization of Pim-1 by this compound.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While DSF provides excellent in vitro data, it does not confirm that a compound can enter a cell and bind to its target in the crowded intracellular environment. CETSA bridges this gap by assessing ligand-induced protein stabilization in intact cells or cell lysates.[4] The principle is similar to DSF: ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced aggregation.

In a typical CETSA experiment, cells are treated with the compound of interest, followed by a heat challenge. After cell lysis, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at different temperatures is then quantified, most commonly by Western blotting.

Experimental Protocol: CETSA for this compound in a Cellular Context

This protocol outlines a general workflow for performing CETSA to confirm this compound engagement with endogenous Pim kinases in a relevant cancer cell line (e.g., a prostate or leukemia cell line known to express Pim kinases).

1. Cell Culture and Treatment:

  • Culture the chosen cell line to approximately 80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours) at 37 °C to allow for compound uptake and target binding.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40 °C to 65 °C in 2-3 °C increments) for 3 minutes using a thermal cycler. Include an unheated control at room temperature.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

  • Separate the soluble fraction from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C.

4. Protein Detection and Analysis:

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the Pim kinase of interest (e.g., anti-Pim-1).

  • Quantify the band intensities and plot the percentage of soluble protein remaining as a function of temperature.

  • A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.

Visualizing the Workflows

DSF_Workflow cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis Pim1 Purified Pim-1 Kinase Plate Mix in qPCR Plate: - Pim-1 - this compound/DMSO - Dye - Buffer Pim1->Plate DHPCC9 This compound Stock DHPCC9->Plate Dye SYPRO Orange Dye Dye->Plate Buffer Assay Buffer Buffer->Plate qPCR Real-Time PCR Instrument: Heat from 25°C to 95°C Measure Fluorescence Plate->qPCR Plot Plot Fluorescence vs. Temp qPCR->Plot Tm Determine Tm Plot->Tm DeltaTm Calculate ΔTm (Tm_DHPCC9 - Tm_DMSO) Tm->DeltaTm

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis Cells Culture Cells Treat Treat with this compound or DMSO Cells->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat at Temp Gradient Harvest->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WB Western Blot for Pim Kinase Supernatant->WB Analyze Quantify Bands & Plot WB->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Beyond the Thermal Shift: A Comparison of Alternative Target Engagement Assays

While thermal shift assays are powerful, a multi-faceted approach to confirming target engagement provides the most robust and compelling evidence. Below is a comparison of alternative techniques that can be employed to study the interaction of this compound with Pim kinases.

Technique Principle Advantages Disadvantages Relevance for this compound
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[5][6]Gold standard for determining binding affinity (Kd), stoichiometry, and thermodynamics. Label-free and in-solution.Requires relatively large amounts of purified protein. Lower throughput.Excellent for obtaining precise binding affinities of this compound to each Pim kinase isoform and understanding the thermodynamic drivers of the interaction.
Surface Plasmon Resonance (SPR) Detects the binding of a ligand to a protein immobilized on a sensor chip by measuring changes in the refractive index at the surface.[7][8]Provides real-time kinetic data (association and dissociation rates). High sensitivity and requires small amounts of protein.Requires immobilization of the protein, which can potentially affect its conformation and activity. Non-specific binding can be an issue.Useful for determining the kinetics of this compound binding to Pim kinases, providing insights into the residence time of the inhibitor on its target.
Kinase Activity Assay Measures the ability of a compound to inhibit the catalytic activity of the kinase, typically by quantifying the phosphorylation of a substrate.Directly measures the functional consequence of inhibitor binding. Can be adapted to high-throughput formats.An indirect measure of binding; does not confirm direct interaction. Can be prone to assay artifacts.Essential for demonstrating that the binding of this compound to Pim kinases translates into functional inhibition of their enzymatic activity.
NanoBRET™ Target Engagement Assay A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc®-tagged kinase.[3][9]Quantifies compound affinity in living cells. High-throughput and provides a physiological context.Requires genetic modification of cells to express the tagged kinase.Provides a powerful in-cell validation of this compound binding to Pim kinases, complementing the findings from CETSA.
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution.Provides the most detailed structural information about the binding mode of the inhibitor.Requires the generation of high-quality protein crystals, which can be challenging. A static picture of the interaction.Can be used to visualize the precise binding mode of this compound within the ATP-binding pocket of a Pim kinase, guiding further structure-activity relationship studies.

Choosing the Right Tool for the Job: A Decision-Making Framework

The selection of a target engagement assay depends on the specific research question and the stage of the drug discovery process.

Decision_Tree decision decision result result start Start: Need to Confirm This compound Target Engagement q1 Initial Hit Validation? (Direct Binding) start->q1 q2 In-Cell Engagement? q1->q2 No dsf DSF q1->dsf Yes q3 Quantitative Binding Kinetics/Thermodynamics? q2->q3 No cetsa CETSA q2->cetsa Yes nanobret NanoBRET™ q2->nanobret Yes, High-Throughput q4 Functional Consequence? q3->q4 No itc ITC q3->itc Thermodynamics (Kd) spr SPR q3->spr Kinetics (kon/koff) q5 Structural Basis of Interaction? q4->q5 No activity_assay Kinase Activity Assay q4->activity_assay Yes xray X-ray Crystallography q5->xray Yes

Caption: Decision tree for selecting a target engagement assay.

Conclusion

Confirming the direct engagement of this compound with its Pim kinase targets is a non-negotiable step in its development as a chemical probe or therapeutic lead. Thermal shift assays, in the form of DSF and CETSA, offer a robust and accessible platform for this purpose, providing evidence of direct binding in both purified and cellular systems. However, for a comprehensive understanding of the inhibitor's properties, these methods should be complemented with orthogonal approaches. By integrating data from techniques such as ITC, SPR, and in-cell target engagement assays like NanoBRET™, researchers can build a compelling and multi-faceted validation of this compound's mechanism of action, paving the way for its confident use in further biological and preclinical studies.

References

  • Vasta, V., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells.
  • DiscoverX. (2017, March 30). Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse.
  • Eberl, H. C., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • Robers, M. B., et al. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.
  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors Version: 1.0.
  • Navratil, T., et al. (2014, March 15).
  • Re-Sauter, K., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Promega Corpor
  • SignalChem. (n.d.). PIM1, Active.
  • Huynh, K., & Partch, C. L. (2023, November 8). Protocol for performing and optimizing differential scanning fluorimetry experiments. PMC.
  • Wlodawer, A., et al. (2025, June 27).
  • University of Cambridge. (2023, March 13). Thermal shifts (DSF) using the Bio-Rad CFX Connect.
  • Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems.
  • Gesa, A., et al. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Santio, N. M., et al. (2010, October 19).
  • Dayalan Naidu, S., et al. (2021). An example of data obtained with Keap1-CETSA (Protocol A) showing that PRL-295 increases the thermostability of Keap1 in intact live HL-60 cells.
  • Bertrand, H., et al. (2019).
  • Al-Gharabli, S. I., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. PMC.
  • Bastos, M., et al. (n.d.).
  • Popplewell, J., & Luo, R. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Imamura, S., et al. (2025, August 6). High-Throughput Kinase Assay Based on Surface Plasmon Resonance.
  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • Zhang, Y., et al. (2022, March 2).
  • Velazquez-Campoy, A., et al. (2009, June 18).
  • Lee, J. H. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Advanced Surface Plasmon Resonance (SPR) Techniques for Peptide-Based Inhibition Study and Mu. eScholarship.org.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Hsu, J. L., et al. (2023, December 28).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of DHPCC-9 and Similar Potent Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical procedures for the proper handling and disposal of DHPCC-9, a potent and selective small molecule inhibitor of Pim kinases.[1] As a research chemical with a not fully characterized toxicological profile, this compound requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards. The procedures outlined are based on the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines for hazardous chemical waste.

Core Principle: Hazard Characterization and Risk Assessment

This compound is a biologically active molecule designed to inhibit specific cellular pathways.[1] While a comprehensive Safety Data Sheet (SDS) detailing all toxicological properties is not widely available, its nature as a potent kinase inhibitor necessitates a conservative approach.

The Principle of Assumed Hazard: In the absence of complete data, any novel or specialized research chemical like this compound must be treated as a "Particularly Hazardous Substance." This category includes substances with a high degree of acute toxicity, carcinogens, and reproductive toxins.[2] This assumption forms the causal basis for the stringent handling and disposal protocols that follow. All waste generated from its use is, by extension, considered hazardous waste.

The Regulatory Framework: Your Responsibility as a Generator

The disposal of laboratory chemicals is strictly regulated. As a researcher generating this waste, you are subject to regulations enforced by two primary U.S. agencies:

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal. This is known as "cradle-to-grave" responsibility, meaning the generator is liable for the waste's proper management throughout its entire lifecycle.[3]

  • OSHA (Occupational Safety and Health Administration): The Laboratory Standard (29 CFR 1910.1450) requires employers to create a Chemical Hygiene Plan (CHP) .[4][5] This plan must include standard operating procedures for the safe handling of chemicals and, critically, for waste disposal.[5]

Disposing of this compound waste in the regular trash or down the sanitary sewer is a violation of these regulations and poses a significant risk to the community and environment.[6]

This compound Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step logically builds upon the last to minimize risk and ensure compliance.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. All this compound waste must be kept separate from non-hazardous trash.

The primary waste streams for this compound are:

  • Unused/Expired Pure Compound: The original solid this compound powder.

  • Concentrated Stock Solutions: Typically this compound dissolved in a solvent like DMSO.

  • Dilute Aqueous Waste: Media, buffers, or other aqueous solutions from experiments containing trace amounts of this compound.

  • Contaminated Solid Waste (Dry Waste): All disposable labware that has come into contact with this compound. This includes pipette tips, microfuge tubes, serological pipettes, gloves, bench paper, and empty vials.

G cluster_source Point of Generation cluster_waste Segregated Hazardous Waste Streams Weighing Weighing Pure this compound SolidWaste Container 1: SOLID HAZARDOUS WASTE (Unused this compound, Contaminated Vials) Weighing->SolidWaste Unused/Expired Compound DryWaste Container 4: SOLID HAZARDOUS WASTE (Contaminated Labware) (Gloves, Tips, Tubes) Weighing->DryWaste Contaminated Weigh Paper, Spatula StockPrep Stock Solution Prep (in DMSO) SolventWaste Container 2: LIQUID HAZARDOUS WASTE (Non-Halogenated Solvent) (this compound in DMSO) StockPrep->SolventWaste Stock Solutions StockPrep->DryWaste Contaminated Tips, Tubes Experiment Cell-Based Assays & Experiments AqueousWaste Container 3: LIQUID HAZARDOUS WASTE (Aqueous) (Contaminated Media/Buffers) Experiment->AqueousWaste Contaminated Media, Buffers Experiment->DryWaste Contaminated Plates, Tips, Gloves

Caption: this compound Waste Stream Segregation Workflow.

Step 2: Personal Protective Equipment (PPE)

Due to the assumed hazard, robust PPE is mandatory when handling this compound in any form, including its waste products.

  • Gloves: Use chemical-resistant nitrile gloves. Double-gloving is strongly recommended, especially when handling the pure compound or concentrated stock solutions. Dispose of the outer gloves immediately into the contaminated solid waste stream after handling.

  • Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles.[7]

  • Protective Clothing: A lab coat must be worn and kept buttoned. Ensure it is removed before leaving the laboratory.

Step 3: Waste Collection and Container Management

Proper containerization is mandated by the EPA and OSHA to prevent leaks and ensure safe transport.[6]

Waste StreamContainer TypeLabeling Requirements
Pure Compound Original vial or a new, tightly sealed vial compatible with solids. Place inside a larger, sealable container."HAZARDOUS WASTE"; Full Chemical Name: "1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde (this compound)"; Date; PI Name
Stock Solutions Chemically-resistant (e.g., borosilicate glass or HDPE) bottle with a screw-top cap."HAZARDOUS WASTE"; Constituents: "this compound, Dimethyl Sulfoxide (DMSO)"; Approx. Concentrations; Date; PI Name
Aqueous Waste HDPE or glass carboy with a sealed cap."HAZARDOUS WASTE"; Constituents: "Aqueous Waste with trace this compound"; Date; PI Name
Contaminated Solids Puncture-resistant container or a double-lined, durable bag within a rigid box."HAZARDOUS WASTE"; Contents: "this compound Contaminated Labware (Gloves, Plasticware)"; Date; PI Name

Key Practices:

  • Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.

  • Do Not Overfill: Fill containers to no more than 80% capacity to prevent spills.

  • Use Secondary Containment: Store all liquid waste containers in a larger, chemically-resistant tray or tub to contain any potential leaks.[6]

Step 4: Arranging for Final Disposal

The final and only acceptable disposal method for this compound waste is through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal contractor.[7]

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Documentation: Ensure all waste containers are labeled correctly and a waste manifest or pickup request form is completed accurately. This documentation is a crucial part of the "cradle-to-grave" tracking system.[8]

  • On-Site Storage: Store the properly labeled and sealed waste containers in a designated satellite accumulation area within your lab until pickup. This area should be clearly marked and away from general traffic.[6]

Decontamination and Spill Management

Accidents can happen. A clear, pre-planned response is essential for safety.

Work Surface Decontamination

After any work with this compound, decontaminate the work area (e.g., fume hood surface, benchtop) using a three-step process:

  • Wipe the surface thoroughly with a detergent solution.

  • Wipe the surface with water to remove the detergent.

  • Wipe the surface with 70% ethanol or another appropriate laboratory disinfectant.

  • Dispose of all wipes as "Contaminated Solid Waste."

Spill Response Protocol

For a small-scale spill (a few milligrams of powder or a few milliliters of solution) within a containment area like a chemical fume hood:

G Spill Spill Occurs! Alert Alert others in the lab. Restrict access to the area. Spill->Alert PPE Don appropriate PPE: Double gloves, goggles, lab coat. Alert->PPE Assess Assess Spill Type PPE->Assess ContainPowder Gently cover with absorbent pads. DO NOT dry sweep. Assess->ContainPowder Solid Powder ContainLiquid Cover with absorbent pads or chemical spill kit material. Assess->ContainLiquid Liquid Solution Cleanup Carefully collect all contaminated material using forceps or a scoop. ContainPowder->Cleanup ContainLiquid->Cleanup PlaceWaste Place all cleanup materials into a sealable bag or container. Cleanup->PlaceWaste LabelWaste Label as 'this compound Spill Debris' and manage as Hazardous Waste. PlaceWaste->LabelWaste Decon Decontaminate the spill area using the 3-step procedure. LabelWaste->Decon Report Report the incident to your supervisor and EHS. Decon->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DHPCC-9
Reactant of Route 2
DHPCC-9

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.